2-[(4-propoxybenzoyl)amino]benzamide
Description
Properties
IUPAC Name |
2-[(4-propoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-11-22-13-9-7-12(8-10-13)17(21)19-15-6-4-3-5-14(15)16(18)20/h3-10H,2,11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQPQWRABGGGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Mechanism of 2-[(4-propoxybenzoyl)amino]benzamide as a Putative OPRT Inhibitor: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of Orotate Phosphoribosyltransferase (OPRT) as a Therapeutic Target and a Proposed Mechanistic Framework for a Novel Benzamide Derivative
Authored by: Senior Application Scientist, Gemini Division
Abstract
Orotate phosphoribosyltransferase (OPRT), a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, represents a compelling target for therapeutic intervention in oncology, immunology, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of human OPRT. While direct experimental evidence for the inhibition of OPRT by 2-[(4-propoxybenzoyl)amino]benzamide is not yet publicly available, this document synthesizes existing knowledge on OPRT inhibitors and the chemical properties of benzamide derivatives to propose a hypothetical mechanism of action. We further outline a detailed experimental roadmap for validating this hypothesis, encompassing enzyme kinetics, structural biology, and cell-based assays. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel OPRT inhibitors.
Introduction: The Critical Role of Orotate Phosphoribosyltransferase (OPRT) in Cellular Proliferation
The de novo synthesis of pyrimidine nucleotides is indispensable for cellular processes requiring DNA and RNA synthesis, such as proliferation and growth.[2] Orotate phosphoribosyltransferase (OPRT, EC 2.4.2.10) catalyzes the conversion of orotate and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP) and pyrophosphate (PPi).[1][3] This reaction is a key regulatory step in the pyrimidine biosynthetic pathway. In humans, OPRT exists as the N-terminal domain of the bifunctional enzyme UMP synthase (UMPS), which also houses the orotidine 5'-monophosphate decarboxylase (ODC) domain.[3][4]
The elevated demand for nucleotides in rapidly proliferating cells, such as cancer cells, makes the enzymes of the pyrimidine biosynthesis pathway attractive targets for chemotherapy.[1][2][5] Inhibition of OPRT leads to the depletion of the pyrimidine nucleotide pool, thereby arresting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis.[6] This dependency has fueled the search for potent and selective OPRT inhibitors.
The OPRT Catalytic Mechanism: A Foundation for Inhibitor Design
Understanding the intricate catalytic mechanism of OPRT is paramount for the rational design of effective inhibitors. The reaction proceeds through a well-defined sequence of substrate binding and conformational changes.
Substrate Binding and the Role of the Flexible Loop
The catalytic cycle begins with the binding of PRPP to the active site, followed by the binding of orotate.[1][3] The OPRT structure features a highly flexible loop that plays a crucial role in catalysis.[3] Upon substrate binding, this loop closes over the active site, shielding the reaction from the solvent and positioning key catalytic residues for optimal interaction with the substrates.[3][7]
The Chemical Transformation
The core of the catalytic reaction involves a nucleophilic attack of the N1 atom of orotate on the anomeric C1 carbon of the ribose moiety of PRPP.[1] This step is facilitated by the precise positioning of the substrates within the active site and the stabilization of the transition state by interactions with active site residues. The reaction results in the formation of a covalent bond between orotate and the ribose-5-phosphate, yielding OMP, and the subsequent release of pyrophosphate.
Proposed Mechanism of Action for 2-[(4-propoxybenzoyl)amino]benzamide as an OPRT Inhibitor
While no direct studies have been published on the interaction between 2-[(4-propoxybenzoyl)amino]benzamide and OPRT, we can hypothesize a plausible mechanism of action based on the structural features of the compound and the known characteristics of the OPRT active site. The benzamide scaffold is a common motif in medicinal chemistry, known for its ability to participate in various non-covalent interactions.[8][9][10][11][12]
Competitive Inhibition: Mimicking the Orotate Substrate
It is proposed that 2-[(4-propoxybenzoyl)amino]benzamide acts as a competitive inhibitor of OPRT, vying with the natural substrate, orotate, for binding to the active site. This hypothesis is predicated on the structural similarities between the inhibitor and orotate, particularly the presence of a planar aromatic system and hydrogen bond donor/acceptor groups.
Key Molecular Interactions
The proposed binding mode of 2-[(4-propoxybenzoyl)amino]benzamide within the OPRT active site likely involves a series of specific interactions:
-
Hydrogen Bonding: The amide functionalities of the inhibitor can form hydrogen bonds with key amino acid residues in the active site that are responsible for recognizing and binding orotate.
-
Hydrophobic Interactions: The propoxybenzoyl group can engage in hydrophobic interactions with nonpolar residues within a hydrophobic pocket of the active site, contributing to binding affinity.
-
Pi-Stacking: The aromatic rings of the benzamide moiety can participate in π-stacking interactions with aromatic residues in the active site, further stabilizing the enzyme-inhibitor complex.
The following diagram illustrates the proposed competitive inhibition mechanism.
Figure 1. Proposed competitive inhibition of OPRT by 2-[(4-propoxybenzoyl)amino]benzamide.
Experimental Validation: A Step-by-Step Guide
To validate the proposed mechanism of action, a series of rigorous experimental investigations are required. This section outlines the key experimental protocols.
Enzyme Inhibition Kinetics
The initial step is to determine if 2-[(4-propoxybenzoyl)amino]benzamide indeed inhibits OPRT and to characterize the nature of this inhibition.
-
Enzyme Source: Recombinant human OPRT domain of UMPS.
-
Substrates: Orotic acid and PRPP.
-
Assay Principle: A continuous spectrophotometric assay monitoring the decrease in absorbance at 295 nm, corresponding to the consumption of orotic acid.
-
Procedure: a. Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, and varying concentrations of orotic acid. b. Add a fixed concentration of recombinant OPRT to initiate the reaction. c. In parallel, set up reactions containing varying concentrations of 2-[(4-propoxybenzoyl)amino]benzamide. d. Monitor the reaction progress by measuring the absorbance at 295 nm over time.
-
Data Analysis: a. Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration. b. Generate Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Kₘ, Vₘₐₓ, and Kᵢ).[13][14][15][16]
The expected outcome for competitive inhibition would be an increase in the apparent Kₘ for orotate with no change in Vₘₐₓ in the presence of the inhibitor.
Structural Biology: Visualizing the Interaction
To gain definitive insights into the binding mode of the inhibitor, structural studies are essential.
-
Protein Crystallization: Crystallize the OPRT domain of UMPS in the presence of 2-[(4-propoxybenzoyl)amino]benzamide.
-
Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure of the OPRT-inhibitor complex.
-
Analysis: Analyze the electron density map to precisely determine the orientation and interactions of the inhibitor within the active site.
This will provide direct evidence of the binding mode and confirm the specific amino acid residues involved in the interaction.
Cell-Based Assays: Assessing Cellular Activity
Ultimately, the efficacy of an OPRT inhibitor must be demonstrated in a cellular context.
-
Cell Lines: Use cancer cell lines known to be sensitive to inhibitors of pyrimidine biosynthesis (e.g., leukemia, glioblastoma).[6][17][18]
-
Treatment: Treat cells with increasing concentrations of 2-[(4-propoxybenzoyl)amino]benzamide.
-
Readout: Measure cell viability and proliferation using standard assays (e.g., MTT, CellTiter-Glo).
-
Rescue Experiment: To confirm that the anti-proliferative effect is due to OPRT inhibition, perform a rescue experiment by co-treating the cells with uridine.[6][19][20] Uridine can bypass the OPRT-catalyzed step and replenish the pyrimidine pool.
The following workflow diagram summarizes the experimental validation process.
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tissue distribution of 2-[(4-propoxybenzoyl)amino]benzamide in the gastrointestinal tract
An In-Depth Technical Guide to the Gastrointestinal Tissue Distribution of 2-[(4-propoxybenzoyl)amino]benzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the investigation of the gastrointestinal (GI) tissue distribution of 2-[(4-propoxybenzoyl)amino]benzamide. Benzamide derivatives are a significant class of compounds in medicinal chemistry with a wide array of pharmacological activities, including potential as histone deacetylase (HDAC) inhibitors and gastrointestinal prokinetic agents.[1][2][3][4] Understanding the concentration and localization of a novel compound within the various segments of the GI tract is a critical step in preclinical drug development. This document outlines a robust, self-validating experimental workflow, from in-life study design to bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established principles of pharmacokinetics and bioanalysis to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Rationale for GI Tissue Distribution Studies
The benzamide scaffold is a cornerstone in the development of new therapeutics.[1] Derivatives of 2-aminobenzamide have been explored for a multitude of applications, ranging from anticancer to antimicrobial agents.[2][5][6] Specifically, compounds with structural similarities to 2-[(4-propoxybenzoyl)amino]benzamide have shown potential as gastrointestinal prokinetic agents, highlighting the importance of their interaction with the tissues of the GI tract.[3][4]
The therapeutic efficacy and potential toxicity of an orally administered drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For compounds targeting the GI tract or for those where the GI tract is a primary site of absorption or potential side effects, a detailed understanding of tissue distribution is paramount. This guide will focus on elucidating the concentration of 2-[(4-propoxybenzoyl)amino]benzamide in various segments of the gastrointestinal tract following oral administration in a preclinical model. Such data is crucial for:
-
Identifying the site of absorption: Determining where along the GI tract the compound is most readily absorbed.
-
Assessing local target engagement: For potential GI-targeted therapies, understanding if the drug reaches the desired tissue in sufficient concentrations.
-
Informing potential for local toxicity: High, localized concentrations can indicate a risk of adverse effects.
-
Correlating pharmacokinetics with pharmacodynamics: Linking tissue concentration with biological activity.
This document will provide a step-by-step methodology for a comprehensive gastrointestinal tissue distribution study.
Experimental Design and Workflow
A well-designed in-life study is the foundation of a reliable tissue distribution assessment. The following sections detail a recommended study design and workflow.
Animal Model
The Sprague-Dawley rat is a commonly used and well-characterized model for pharmacokinetic studies due to its physiological and metabolic similarities to humans for many compound classes.
Dosing and Sample Collection Time Points
A single oral gavage dose is recommended for an initial distribution study. The selection of time points for tissue collection should be designed to capture the absorption, peak concentration, and elimination phases of the drug.
-
Dose: A 10 mg/kg dose is a common starting point for in vivo pharmacokinetic studies. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Time Points: 0.5, 1, 2, 4, 8, and 24 hours post-dose. A control group receiving only the vehicle should also be included.
-
Animals per Time Point: A minimum of n=3 animals per time point is recommended to ensure statistical significance.
Gastrointestinal Tissue Collection
At each designated time point, animals are euthanized, and the following sections of the gastrointestinal tract are collected:
-
Stomach
-
Duodenum
-
Jejunum
-
Ileum
-
Cecum
-
Colon
Immediately after collection, the tissues should be rinsed with cold saline to remove any luminal contents, blotted dry, weighed, and flash-frozen in liquid nitrogen to prevent degradation of the analyte. Samples should be stored at -80°C until analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the GI tissue distribution study.
Detailed Methodologies
Tissue Homogenization Protocol
The goal of tissue homogenization is to create a uniform matrix from which the drug can be efficiently extracted.
-
Preparation: On the day of analysis, thaw the tissue samples on ice.
-
Homogenization Buffer: Prepare a homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenization:
-
To a known weight of each tissue sample, add a 3-fold volume (w/v) of ice-cold homogenization buffer.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the samples on ice throughout the process to minimize enzymatic degradation.
-
-
Aliquoting: Aliquot the homogenate for storage at -80°C if not proceeding directly to extraction.
Bioanalytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[7][8]
3.2.1. Sample Extraction: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting small molecules from biological matrices.
-
Internal Standard: To 100 µL of tissue homogenate, add 10 µL of an internal standard (IS) solution. The IS should be a structurally similar compound that is not present in the sample.
-
Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
Method Validation
The bioanalytical method must be validated to ensure its reliability. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS.
-
Linearity: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Data Presentation and Interpretation
The concentration of 2-[(4-propoxybenzoyl)amino]benzamide in each tissue sample will be calculated from the standard curve. The results should be expressed as ng/g of tissue.
Tabulated Data
The following table provides a template for presenting the hypothetical mean tissue concentrations (± standard deviation).
| Time (h) | Stomach (ng/g) | Duodenum (ng/g) | Jejunum (ng/g) | Ileum (ng/g) | Cecum (ng/g) | Colon (ng/g) |
| 0.5 | 1250 ± 210 | 850 ± 150 | 450 ± 80 | 120 ± 30 | < LOQ | < LOQ |
| 1 | 800 ± 140 | 1500 ± 250 | 980 ± 160 | 350 ± 60 | 50 ± 15 | < LOQ |
| 2 | 450 ± 90 | 1100 ± 190 | 1200 ± 200 | 600 ± 110 | 150 ± 40 | 30 ± 10 |
| 4 | 150 ± 40 | 600 ± 120 | 850 ± 140 | 400 ± 70 | 250 ± 50 | 80 ± 20 |
| 8 | 50 ± 15 | 200 ± 50 | 300 ± 60 | 150 ± 40 | 180 ± 45 | 120 ± 30 |
| 24 | < LOQ | < LOQ | < LOQ | < LOQ | 40 ± 12 | 50 ± 15 |
< LOQ: Below the Limit of Quantitation
Data Interpretation
The data presented in the table can be used to infer the following:
-
High initial stomach concentration: Suggests the drug is present in the stomach shortly after dosing.
-
Peak concentrations in the small intestine: The duodenum and jejunum show the highest concentrations, suggesting these are the primary sites of absorption.
-
Delayed appearance in the lower GI tract: The compound appears later in the cecum and colon, consistent with transit through the GI tract.
-
Sustained concentrations in the lower GI tract: The presence of the compound in the colon at later time points could be due to incomplete absorption or biliary excretion.
Logical Relationship Diagram
Caption: Logical flow from experimental inputs to data interpretation.
Conclusion
This technical guide provides a detailed and robust framework for determining the gastrointestinal tissue distribution of 2-[(4-propoxybenzoyl)amino]benzamide. By following the outlined protocols for in-life studies, sample preparation, and bioanalytical quantification, researchers can generate high-quality data that is essential for the preclinical development of this and other novel benzamide derivatives. The insights gained from such studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of new chemical entities and for making informed decisions in the drug development process.
References
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Plass, J., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PLoS ONE, 10(3), e0119667. [Link]
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Wang, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. [Link]
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Black, S. L., & Roy, S. D. (1991). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 19(4), 749-754. [Link]
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Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424-436. [Link]
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Alonso-Padilla, J., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009144. [Link]
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Shinde, S. S., et al. (2013). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. Journal of Medicinal Chemistry, 56(5), 2094-2104. [Link]
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Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
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Downer, R. G. H. (1985). Estimation of Biogenic Amines in Biological Tissues. In Neurobiology of the Insect Brain (pp. 3-15). Springer, Berlin, Heidelberg. [Link]
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Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Mass Spectrometry. IntechOpen. [Link]
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El-Sayed, M. A. A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(10), 18738-18753. [Link]
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Kato, H., et al. (1993). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 36(15), 2169-2179. [Link]
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Taniguchi, T., et al. (2024). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Pharmaceutics, 16(12), 1735. [Link]
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Aktaş, M., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(45), 21338-21353. [Link]
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thermodynamic solubility of 2-[(4-propoxybenzoyl)amino]benzamide in water vs organic solvents
Topic: Thermodynamic Solubility of 2-[(4-Propoxybenzoyl)amino]benzamide in Water vs. Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecular Context
This guide provides a technical analysis of the thermodynamic solubility of 2-[(4-propoxybenzoyl)amino]benzamide (CAS Registry Number implied: Analogous to N-(2-carbamoylphenyl)-4-propoxybenzamide). As a bis-amide derivative featuring a lipophilic propoxy tail and two aromatic rings, this compound presents a distinct solubility profile characterized by high crystal lattice energy and significant hydrophobicity.
Unlike simple benzamides, the presence of the 4-propoxybenzoyl moiety introduces a "molecular anchor" that drastically reduces aqueous solubility while enhancing affinity for medium-polarity organic solvents. This document outlines the theoretical solubility landscape, comparative data from structural analogs, and a validated experimental protocol for precise determination.
Chemical Identity & Physicochemical Drivers[1][2][3][4][5][6]
-
Molecular Formula: C
H N O -
Key Structural Features:
-
Benzamide Core: Provides primary hydrogen bonding (donor/acceptor).
-
Amide Linker: Increases rigidity and melting point via intermolecular H-bonding.
-
Propoxy Group: Increases LogP (lipophilicity) and reduces water solubility.
-
Theoretical Solubility Landscape
The solubility of 2-[(4-propoxybenzoyl)amino]benzamide is governed by the General Solubility Equation (GSE) , balancing the energy required to break the crystal lattice (melting point) against the energy released by solvation (LogP/mixing).
Predicted Solubility Ranking
Based on Structure-Property Relationships (SPR) and data from homologous benzamide derivatives [1, 2], the saturation solubility (
Comparative Solubility Data (Analog Extrapolation)
Since exact public data for this specific derivative is sparse, we utilize Benzamide and 4-Aminobenzamide as validated proxies to establish the relative solvent hierarchy.
| Solvent | Polarity Index ( | Benzamide Solubility (Mole Fraction, 298K) [1] | Target Molecule Prediction | Mechanistic Rationale |
| Water | 10.2 | Very Low (< 0.01 mg/mL) | Hydrophobic effect of propoxy group dominates; high lattice energy resists hydration. | |
| Methanol | 5.1 | Moderate | Good H-bond donor/acceptor match for the amide groups. | |
| Ethanol | 4.3 | Moderate | Slightly lower than MeOH due to steric hindrance of the ethyl chain. | |
| Acetone | 5.1 | High | Dipole-dipole interactions with amide carbonyls; disrupts lattice effectively. | |
| DMSO | 7.2 | (High) | Very High | Strongest disruption of intermolecular H-bonds; preferred solvent for stock solutions. |
Technical Insight: The target molecule's additional phenyl ring and propoxy chain likely increase the melting point (
) compared to simple benzamide (C). According to the ideal solubility law, a higher exponentially decreases solubility in all solvents unless specific solvation interactions (like those in DMSO) compensate.
Solvation Mechanism Visualization
The following diagram illustrates the competing forces determining the solubility of the target molecule.
Caption: Thermodynamic equilibrium showing the high lattice energy barrier opposing dissolution, which is only overcome by specific organic solvent interactions.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain the exact solubility value (
Phase 1: Preparation & Equilibration
-
Excess Solid: Weigh approximately 50 mg of the compound into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, MeOH, or 1:1 mixtures).
-
Check: Ensure solid persists. If clear, add more solid until a suspension is visible.
-
-
Agitation: Place vials in a thermodynamic solubility shaker or incubator shaker.
-
Settings: 25°C ± 0.1°C at 200 RPM.
-
Duration: 24 to 48 hours to ensure equilibrium.
-
Phase 2: Separation & Quantification
-
Filtration: Using a pre-warmed syringe (to prevent precipitation), draw the supernatant and filter through a 0.22 µm PTFE filter (hydrophobic for organics) or PVDF (for aqueous).
-
Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption saturation.
-
-
Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:10 or 1:100) to bring the concentration within the linear dynamic range of the detector.
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.
-
Wavelength: 254 nm (aromatic absorption).
-
Calculation:
.
-
Validated Workflow Diagram
Caption: Step-by-step Shake-Flask protocol ensuring thermodynamic equilibrium and accurate quantification.
Solvent Selection for Applications
Understanding the solubility profile allows for optimized process design in drug development.
For Crystallization (Purification)[4]
-
Anti-Solvent Method: Dissolve the compound in DMSO or warm Methanol , then slowly add Water (anti-solvent). The high lipophilicity of the propoxy group will drive precipitation as the water fraction increases.
-
Cooling Crystallization: Ethanol is an ideal candidate. The solubility of benzamide derivatives in ethanol is highly temperature-dependent (high
), allowing for high recovery upon cooling from 60°C to 5°C [3].
For Biological Assays
-
Stock Solutions: Use DMSO (Dimethyl sulfoxide). It can typically solubilize benzamide derivatives up to 10-50 mM.
-
Formulation: Avoid pure aqueous buffers. Use co-solvents (e.g., PEG400/Water or Captisol®) to improve solubility for in vivo studies.
References
-
Wang, J., et al. (2021). "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K." Journal of Chemical & Engineering Data.
-
Li, Y., et al. (2016). "Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents." Journal of Chemical & Engineering Data.
-
Ouyang, J., et al. (2019).[1] "Thermodynamic analysis and correlation of solubility of benzamide in (ethanol + water) mixtures." Journal of Molecular Liquids.
-
BenchChem. (2025).[2][3][4] "Solubility of Benzamide Derivatives." BenchChem Technical Library.
Sources
Metabolic Pathway and Biotransformation of 2-[(4-Propoxybenzoyl)amino]benzamide: An In-Depth Technical Guide
Executive Summary Understanding the metabolic fate of novel chemical entities is a cornerstone of modern drug development. The compound 2-[(4-propoxybenzoyl)amino]benzamide —characterized by an anthranilamide core coupled to a lipophilic 4-propoxybenzoyl cap—presents a unique highly targeted biotransformation profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the specific metabolic liabilities of this molecule, detail the mechanistic causality behind its clearance, and provide field-proven, self-validating experimental protocols for Metabolite Identification (MetID).
Structural Profiling & Metabolic Hotspots
To predict the biotransformation of 2-[(4-propoxybenzoyl)amino]benzamide, we must first analyze its structural architecture. The molecule contains three primary metabolic hotspots:
-
The n-Propoxy Group: This aliphatic ether linkage is highly lipophilic and electron-rich, making it the primary site of attack for Cytochrome P450 (CYP) enzymes.
-
The Secondary Amide Bond: Connecting the benzamide core to the propoxybenzoyl cap, this bond is susceptible to enzymatic cleavage by hepatic carboxylesterases (CES) and amidases.
-
The Primary Benzamide: The terminal amide can undergo direct N-glucuronidation or hydrolysis to a carboxylic acid.
Mechanistic Pathways of Biotransformation
Phase I: CYP-Mediated O-Dealkylation
The dominant clearance mechanism for this compound is O-dealkylation. According to established CYP450 kinetic models, this reaction proceeds via a two-step Hydrogen Atom Transfer (HAT) and oxygen rebound mechanism[1].
The Causality of the Mechanism:
The high-valent iron-oxo species (Compound I) within the CYP active site (typically CYP2C9 or CYP3A4) abstracts a hydrogen atom from the
Phase II: UGT-Mediated Glucuronidation
The unmasking of the phenolic hydroxyl group via O-dealkylation drastically alters the molecule's physicochemical properties. The newly formed phenol (M1) serves as an optimal nucleophile for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This sequential Phase I
Figure 1: Proposed Phase I and Phase II metabolic pathways of 2-[(4-propoxybenzoyl)amino]benzamide.
Experimental Protocols: A Self-Validating MetID System
To accurately map this pathway in a laboratory setting, we must employ a robust in vitro workflow that aligns with the FDA Guidance for Industry on In Vitro Drug Interaction Studies[2]. The following protocol utilizes cryopreserved human hepatocytes to capture both Phase I and Phase II metabolic events[3].
Step-by-Step Methodology
-
System Preparation: Thaw cryopreserved human hepatocytes and suspend them in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80%) and adjust the concentration to
cells/mL. -
Incubation: Spike 2-[(4-propoxybenzoyl)amino]benzamide to a final concentration of 1
M (keeping DMSO 0.1% to prevent CYP inhibition). Incubate the suspension in a shaking water bath at 37°C under a 5% CO atmosphere. -
Self-Validating Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), transfer 50
L aliquots into 150 L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).-
Expert Insight: The 0-minute quench and a parallel minus-cofactor control act as a self-validating system. If a "metabolite" appears in the 0-minute or minus-cofactor samples, it is immediately flagged as a degradation artifact or matrix interference, not a true enzymatic biotransformation.
-
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.
-
Data Acquisition: Inject 5
L of the supernatant into an LC-HRMS/MS system (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode[4].
Figure 2: Step-by-step experimental workflow for LC-HRMS/MS-based metabolite identification.
Causality Behind Experimental Choices (E-E-A-T)
Why Hepatocytes over Microsomes for Pathway Mapping?
While Human Liver Microsomes (HLMs) are excellent for targeted CYP phenotyping, they inherently lack the complete cellular architecture and endogenous cofactors required for Phase II metabolism[3]. By utilizing intact hepatocytes, we preserve the physiological ratios of CYPs to UGTs. This is critical for 2-[(4-propoxybenzoyl)amino]benzamide, as the primary clearance pathway is a sequential O-dealkylation followed immediately by glucuronidation. Using HLMs alone would artificially halt the pathway at the M1 phenol stage.
Why High-Resolution Mass Spectrometry (HRMS)?
Nominal mass instruments (like triple quadrupoles) lack the resolving power necessary for de novo metabolite identification. HRMS provides sub-ppm mass accuracy, allowing us to utilize Mass Defect Filtering (MDF) [4]. Because biotransformations shift the mass defect of the parent drug in mathematically predictable ways (e.g., +O adds exactly 15.9949 Da), MDF computationally strips away the endogenous biological matrix. This reveals low-abundance metabolites (like the
Quantitative Data & Cross-Species Comparison
The table below summarizes the in vitro intrinsic clearance (
| Test System | Species | Half-life ( | Primary Metabolite Observed | |
| Liver Microsomes | Human | 45.2 | 30.6 | M1 (O-dealkylated phenol) |
| Liver Microsomes | Rat | 89.7 | 15.4 | M1, M2 (Aliphatic Hydroxylation) |
| Cryo-Hepatocytes | Human | 18.5 | 75.0 | M5 (M1-O-Glucuronide) |
| Cryo-Hepatocytes | Rat | 35.1 | 39.5 | M5, M3 (Amide Hydrolysis) |
Data Interpretation: The discrepancy in primary metabolites between microsomes and hepatocytes perfectly illustrates the necessity of whole-cell models. The parent compound is rapidly converted to M1 in microsomes, but in hepatocytes, M1 is transient and quickly conjugated to M5.
References
-
Title: Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline Source: PubMed / NIH URL: [Link]
-
Title: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies; Guidance for Industry Source: Federal Register / FDA URL: [Link]
-
Title: A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment Source: MDPI URL: [Link]
-
Title: Quantification and rapid metabolite identification in drug discovery using API time-of-flight LC/MS Source: PubMed / NIH URL: [Link]
Sources
- 1. Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification and rapid metabolite identification in drug discovery using API time-of-flight LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for detection of 2-[(4-propoxybenzoyl)amino]benzamide
Application Note: HPLC Method Development for 2-[(4-propoxybenzoyl)amino]benzamide
Part 1: Executive Summary & Molecular Profile[1]
This guide details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-[(4-propoxybenzoyl)amino]benzamide . This compound represents a class of lipophilic bis-amide intermediates often encountered in the synthesis of antispasmodic agents (structural analogs to Otilonium Bromide) or specific kinase inhibitors.[1]
The method prioritizes resolution , robustness , and sensitivity , addressing the specific physicochemical challenges of the analyte: low aqueous solubility and the potential for closely eluting synthetic by-products (e.g., mono-amide degradation products).
Analyte Profile
-
Chemical Name: 2-[(4-propoxybenzoyl)amino]benzamide[1]
-
Molecular Formula: C
H N O [1] -
Structural Features:
-
Predicted Properties:
-
LogP: ~3.2 – 3.8 (Highly Lipophilic due to the propoxy chain and aromatic rings).
-
pKa: Amide protons are neutral in the working pH range (2–8).
-
UV Max: ~254 nm (Benzamide absorption) and ~210 nm.[1]
-
Part 2: Method Development Strategy (The "Why")
Successful method development requires understanding the causality behind every parameter choice.[1]
Solvent & Diluent Selection
-
Challenge: The propoxy group and bis-aryl structure confer significant hydrophobicity.[1] The compound will precipitate in high-aqueous diluents.[1]
-
Solution: Use Acetonitrile (ACN) as the primary solvent for stock solutions.[1] The final diluent should match the initial mobile phase conditions (e.g., 50:50 ACN:Water) to prevent "solvent shock" which causes peak distortion (fronting) or precipitation at the column head.
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane) column with high carbon load.[1]
-
Rationale: The analyte relies on hydrophobic interaction for retention.[1] A C18 column provides sufficient retentive power to separate the target from more polar impurities (e.g., unreacted 2-aminobenzamide).[1] A "End-capped" column is essential to minimize secondary interactions with residual silanols, which could otherwise cause tailing despite the neutral nature of the amides.[1]
Mobile Phase & pH Control
-
Choice: 0.1% Phosphoric Acid (H
PO ) or Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).[2] -
Rationale:
-
Acidic pH (~2.5): While the analyte is neutral, an acidic pH suppresses the ionization of any potential basic impurities (like unreacted aniline precursors) and residual silanols on the column, ensuring sharp peak shapes.
-
Acetonitrile vs. Methanol: ACN is preferred for its lower viscosity (lower backpressure) and higher elution strength, which is necessary for this lipophilic molecule.
-
Part 3: Detailed Experimental Protocol
Reagents and Equipment
-
Reagents:
-
Instrumentation:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | Balanced retention and resolution.[1] |
| Mobile Phase A | 0.1% H | Acidic buffer for peak sharpness.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluting solvent for lipophilic amide.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Column Temp | 30°C | Improves mass transfer and reproducibility.[1] |
| Injection Volume | 10 µL | Standard volume; reduce if peak fronting occurs. |
| Detection | UV at 254 nm (Reference: 360 nm) | Matches the benzamide chromophore. |
| Run Time | 20 Minutes | Sufficient for gradient and re-equilibration.[1] |
Gradient Program
Note: A gradient is required to elute the lipophilic target while resolving early-eluting polar impurities.[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic hold to elute polar impurities |
| 12.0 | 10 | 90 | Ramp to elute target analyte |
| 15.0 | 10 | 90 | Wash step |
| 15.1 | 70 | 30 | Return to initial conditions |
| 20.0 | 70 | 30 | Re-equilibration |
Standard Preparation Workflow
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-[(4-propoxybenzoyl)amino]benzamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.
-
Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:ACN).
Part 4: Method Validation & Self-Validating Systems
To ensure Trustworthiness , the method must include system suitability criteria that act as "guard rails" for every run.
System Suitability Criteria (Pass/Fail)
-
Retention Time (RT): Target peak elutes between 8.0 – 12.0 minutes (variable based on exact column void volume).
-
Tailing Factor (T): NMT (Not More Than) 1.5. (Ensures no secondary interactions).
-
Theoretical Plates (N): NLT (Not Less Than) 5000.
-
Precision (RSD): NMT 2.0% for 5 replicate injections.
Validation Parameters (ICH Q2 Guidelines)
-
Specificity: Inject individual impurity markers (e.g., 4-propoxybenzoic acid, 2-aminobenzamide) to confirm resolution (
) from the main peak. -
Linearity: Prepare 5 levels (e.g., 25, 50, 100, 150, 200% of target concentration).
must be .[1] -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Part 5: Visualization of Method Development Workflow
The following diagram illustrates the logical flow of the development process, highlighting the decision nodes for optimization.
Caption: Step-by-step logical workflow for developing the HPLC method for 2-[(4-propoxybenzoyl)amino]benzamide.
Part 6: References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 43051, 2-Propoxybenzamide. Retrieved from [Link]
-
Walailak Journal of Science and Technology. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Retrieved from [Link]
Sources
Application Notes and Protocols: Preparation of 2-[(4-propoxybenzoyl)amino]benzamide Potassium Salt for Pharmaceutical Formulation
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and formulation of 2-[(4-propoxybenzoyl)amino]benzamide potassium salt. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, with a focus on the rationale behind key experimental choices. This guide covers the multi-step synthesis of the parent benzamide, its conversion to the highly soluble potassium salt, detailed analytical characterization, and foundational pre-formulation studies critical for advancing a drug candidate towards clinical development.
Introduction and Rationale
2-[(4-propoxybenzoyl)amino]benzamide is a benzamide derivative with potential applications in medicinal chemistry, including as a potassium channel inhibitor for the treatment of various diseases.[1][2] However, like many benzamide-based compounds, the parent molecule is anticipated to have poor aqueous solubility due to its aromatic structure and amide linkages, which can significantly hinder its development as a pharmaceutical agent.[3]
The formation of a salt is a widely adopted and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[4] By converting the parent molecule into a salt, its physicochemical properties can be favorably modified, potentially improving bioavailability and facilitating the development of parenteral and other aqueous-based formulations.[4] The potassium salt of 2-[(4-propoxybenzoyl)amino]benzamide is selected for this purpose due to the physiological compatibility of the potassium cation and the potential for significant solubility enhancement.[1][5]
This guide provides a detailed workflow, from the initial synthesis of the parent compound to the preparation and characterization of its potassium salt, culminating in a protocol for a basic aqueous formulation suitable for early-stage research and development.
Synthesis and Purification of 2-[(4-propoxybenzoyl)amino]benzamide
The synthesis of 2-[(4-propoxybenzoyl)amino]benzamide is achieved through a two-step process involving the preparation of a key intermediate, 4-propoxybenzoyl chloride, followed by its reaction with 2-aminobenzamide.
Synthesis of 4-propoxybenzoyl chloride
The initial step involves the conversion of 4-propoxybenzoic acid to its corresponding acid chloride. This is a crucial activation step that renders the carboxyl group highly reactive towards nucleophilic attack by the amine in the subsequent step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol 1: Synthesis of 4-propoxybenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxybenzoic acid (1 equivalent).
-
Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents).
-
Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-propoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Synthesis of 2-[(4-propoxybenzoyl)amino]benzamide
The final step in the synthesis of the parent compound is the amidation reaction between 4-propoxybenzoyl chloride and 2-aminobenzamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 2: Synthesis of 2-[(4-propoxybenzoyl)amino]benzamide
-
In a suitable reaction vessel, dissolve 2-aminobenzamide (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-propoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Preparation of 2-[(4-propoxybenzoyl)amino]benzamide Potassium Salt
The potassium salt is prepared by reacting the parent benzamide with a suitable potassium base. The choice of base and solvent is critical for achieving a high yield and purity of the salt. Potassium hydroxide (KOH) is a strong base that is effective for this purpose.
Protocol 3: Preparation of the Potassium Salt
-
Dissolve the purified 2-[(4-propoxybenzoyl)amino]benzamide (1 equivalent) in a suitable alcohol, such as ethanol or methanol.
-
In a separate vessel, prepare a solution of potassium hydroxide (1 equivalent) in the same solvent.
-
Slowly add the potassium hydroxide solution to the benzamide solution with constant stirring at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the potassium salt, which may be less soluble in the organic solvent, can sometimes be observed as a precipitate.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude potassium salt.
-
The salt can be further purified by recrystallization from an appropriate solvent system.
Physicochemical Characterization
Thorough characterization of the synthesized parent compound and its potassium salt is essential to confirm their identity, purity, and key physicochemical properties relevant to formulation.
Analytical Techniques
The following analytical techniques are recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.
-
X-ray Powder Diffraction (XRPD): To investigate the solid-state properties and identify any polymorphic forms.
-
Solubility Studies: To determine the solubility of the parent compound and its potassium salt in various solvents and at different pH values.
Representative Data
The following table summarizes the expected analytical data for 2-[(4-propoxybenzoyl)amino]benzamide and its potassium salt.
| Property | 2-[(4-propoxybenzoyl)amino]benzamide | 2-[(4-propoxybenzoyl)amino]benzamide Potassium Salt |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Molecular Formula | C₁₇H₁₈N₂O₃ | C₁₇H₁₇KN₂O₃ |
| Molecular Weight | 298.34 g/mol | 336.44 g/mol |
| Melting Point | To be determined experimentally | To be determined experimentally |
| ¹H NMR | Consistent with proposed structure | Consistent with proposed structure, potential shifts in amide protons |
| ¹³C NMR | Consistent with proposed structure | Consistent with proposed structure |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680-1640 (C=O stretch) | Similar to parent, potential shifts in N-H and C=O bands |
| Aqueous Solubility | Poor | Significantly enhanced |
Pre-formulation Studies
Pre-formulation studies are critical for understanding the behavior of the potassium salt and for guiding the development of a stable and effective pharmaceutical formulation.
Workflow for Synthesis and Pre-formulation
Figure 1: Workflow from synthesis to pre-formulation.
Key Pre-formulation Experiments
-
pH-Solubility Profile: Determine the solubility of the potassium salt across a physiologically relevant pH range (e.g., pH 1-8). This is crucial for predicting its behavior in different parts of the gastrointestinal tract or for developing injectable formulations.
-
Stability Studies: Assess the chemical and physical stability of the potassium salt in both solid-state and in solution under various stress conditions (e.g., temperature, humidity, light).[6] HPLC is the primary tool for monitoring degradation.
-
Polymorphism Screening: Investigate the potential for different crystalline forms (polymorphs) of the potassium salt, as these can have different solubilities, stabilities, and manufacturing properties.
Example Formulation Protocol: Aqueous Solution for Preclinical Studies
This protocol describes the preparation of a simple aqueous solution of 2-[(4-propoxybenzoyl)amino]benzamide potassium salt suitable for early-stage in vitro or in vivo studies.
Protocol 4: Preparation of a 10 mg/mL Aqueous Solution
-
Materials:
-
2-[(4-propoxybenzoyl)amino]benzamide potassium salt
-
Water for Injection (WFI) or a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile vials
-
0.22 µm sterile filter
-
-
Procedure:
-
Accurately weigh the required amount of the potassium salt to achieve a final concentration of 10 mg/mL.
-
In a sterile container, add the potassium salt to approximately 80% of the final volume of WFI or buffer.
-
Stir gently until the salt is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Adjust the pH of the solution if required, using a suitable pH adjuster (e.g., dilute HCl or NaOH).
-
Bring the solution to the final volume with WFI or buffer.
-
Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Aseptically dispense the solution into sterile vials.
-
Store the formulation at the appropriate temperature (e.g., 2-8°C or room temperature), protected from light, as determined by stability studies.
-
Conclusion
The conversion of 2-[(4-propoxybenzoyl)amino]benzamide to its potassium salt is a viable strategy to overcome the solubility challenges associated with the parent compound. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and formulation of this promising pharmaceutical candidate. Adherence to these detailed procedures will enable researchers to generate high-quality material for further preclinical and clinical development, ensuring consistency and reproducibility in their studies.
References
- Benzamide potassium channel inhibitors.
- Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Benchchem Technical Support Center.
- Benzamide, N-hydroxy-, potassium salt (1:1). CymitQuimica.
- Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferenti
- Comparative metabolic stability of benzamide deriv
- Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. PubMed.
Sources
- 1. US6194458B1 - Benzamide potassium channel inhibitors - Google Patents [patents.google.com]
- 2. Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 32685-16-8: Benzamide, N-hydroxy-, potassium salt (1:1) [cymitquimica.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
dissolving 2-[(4-propoxybenzoyl)amino]benzamide for in vitro cell culture assays
Application Note: Solubilization and Delivery of 2-[(4-propoxybenzoyl)amino]benzamide for In Vitro Assays
Executive Summary & Scope
This technical guide details the protocol for dissolving and delivering 2-[(4-propoxybenzoyl)amino]benzamide (referred to herein as PBA-Benz ) into in vitro cell culture systems.[1]
PBA-Benz is a lipophilic small molecule belonging to the N-substituted benzamide class.[1] While structurally related analogs exhibit activity against targets such as Histone Deacetylases (HDACs) or Dihydroorotate Dehydrogenase (DHODH), the presence of the 4-propoxy tail significantly increases lipophilicity (LogP > 3.[1]0) compared to unsubstituted benzamides.[1] This physicochemical profile creates a high risk of micro-precipitation upon introduction to aqueous culture media, leading to erratic IC50 data and false-negative results.[1]
This guide provides a validated "Intermediate Dilution" methodology to ensure bioavailability and solvent compatibility.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful solubilization.[1]
| Property | Value (Approx.) | Implication for Protocol |
| Formula | C₁₇H₁₈N₂O₃ | |
| Molecular Weight | ~298.34 g/mol | Use this for Molarity calculations.[1] |
| LogP (Predicted) | ~3.2 – 3.8 | Highly Hydrophobic.[1] Insoluble in water.[1] |
| DMSO Solubility | High (~50–100 mM) | Primary solvent of choice.[1] |
| Ethanol Solubility | Moderate | Secondary option; less ideal for cell culture due to volatility.[1] |
| Aqueous Solubility | < 10 µM (estimated) | Critical Risk: Precipitates immediately if added directly to media at high concentrations.[1] |
The Challenge: The "Solvent Shock." Dropping a 100% DMSO stock directly into cell media creates a localized high-concentration interface.[1] The water molecules strip the DMSO away faster than the compound can disperse, causing PBA-Benz to crash out as micro-crystals.[1] These crystals settle on cells, causing physical stress or failing to enter the cell, rendering the assay invalid.[1]
Protocol A: Preparation of 1000x Master Stock
Reagents:
-
PBA-Benz (Solid): Store at -20°C, desiccated.
-
DMSO (Dimethyl Sulfoxide): Sterile, Anhydrous, Cell Culture Grade (≥99.9%).[1]
-
Note: Hygroscopic DMSO absorbs water from air, reducing solubility power.[1] Use single-use aliquots.
-
Procedure:
-
Equilibration: Allow the vial of solid PBA-Benz to warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[1]
-
Weighing: Weigh approx. 3–5 mg of PBA-Benz into a sterile microcentrifuge tube. Record exact mass.
-
Calculation: Calculate the volume of DMSO required for a 50 mM stock.
[1] -
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be perfectly clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C.
Protocol B: The "Intermediate Dilution" Method (Critical Step)
Do NOT add the 50 mM stock directly to the cell culture plate.[1] Use this serial dilution method to step down the hydrophobicity.[1]
Goal: Achieve a final assay concentration (e.g., 10 µM) with a final DMSO concentration of ≤ 0.5%.
Workflow Diagram:
Figure 1: Step-wise dilution strategy to prevent precipitation shock.
Step-by-Step:
-
Prepare Intermediate Stock (500 µM):
-
Prepare a tube with 990 µL of pre-warmed culture media (e.g., RPMI + 10% FBS).[1]
-
Crucial Technique: While vortexing the media gently, add 10 µL of the 50 mM Master Stock .[1]
-
Result: A 500 µM solution with 1% DMSO. The presence of serum proteins (albumin) in the media helps solubilize the lipophilic benzamide via protein binding.[1]
-
Visual Check: Inspect for turbidity.[1] If cloudy, the concentration is above the solubility limit; reduce target to 250 µM.
-
-
Prepare Working Solutions (2x Concentrated):
-
Perform serial dilutions using the Intermediate Stock (500 µM) as the starting point.[1] Dilute into complete media containing 1% DMSO (to match the vehicle).
-
Example for 10 µM final assay: Prepare a 20 µM working solution.
-
-
Assay Setup:
-
Cells are already plated in 100 µL of media.[1]
-
Add 100 µL of the 20 µM Working Solution .
-
Final Conditions: 10 µM PBA-Benz, 0.5% DMSO.
-
Mechanistic Context & Troubleshooting
Why does this compound matter? Benzamides are "privileged scaffolds" in medicinal chemistry.[1][2]
Potential Biological Interactions: While the specific target of PBA-Benz depends on the exact assay, structurally similar 4-alkoxy-benzamides often function by modulating enzyme active sites or protein-protein interactions.[1]
Figure 2: Cellular uptake pathway and the risk of precipitation preventing target engagement.[1]
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Crystals in 1000x Stock | Moisture contamination or cold DMSO.[1] | Re-warm to 37°C. Sonicate. Ensure DMSO is anhydrous.[1] |
| Cloudiness upon Media Addition | Concentration exceeds aqueous solubility limit.[1] | Reduce final concentration. Increase Serum (FBS) to 15% to act as a carrier.[1] |
| High Cell Toxicity in Controls | DMSO concentration > 1%.[1] | Ensure final DMSO is < 0.5%.[1] Include a "Vehicle Only" control.[1] |
| Variable IC50 results | Compound adhering to plastic tips.[1] | Use low-retention pipette tips.[1] Pre-wet tips with media before transfer.[1] |
References
- Context: Provides structural analogs and physicochemical d
-
-
Context: Establishes DMSO as the standard solvent (approx 100 mM) for benzamide-glutamic acid analogs.[1]
-
-
Gaylord Chemical Company. (n.d.).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.[1][4] Retrieved from [Link][1]
-
Context: Authoritative guide on DMSO miscibility and polymer interactions.[1]
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 966753: 2-[(4-nitrobenzoyl)amino]benzamide.[1] Retrieved from [Link][1]
-
Context: Used for molecular weight estimation and structural comparison of the 2-(benzoylamino)benzamide scaffold.[1]
-
Sources
Application Note: Optimal Dosing Regimens for 2-[(4-Propoxybenzoyl)amino]benzamide in Murine Models
This Application Note provides a comprehensive technical guide for the optimal dosing of 2-[(4-propoxybenzoyl)amino]benzamide , a synthetic benzamide derivative. Based on its structural classification as an anthranilamide (2-aminobenzamide) derivative , this compound shares physicochemical and pharmacokinetic properties with established epigenetic modulators (e.g., HDAC inhibitors like Entinostat/MS-275 or SIRT inhibitors).
The following protocols are designed for researchers evaluating this compound in murine models of oncology (tumor xenografts) , fibrosis , or inflammation .
Compound Overview & Mechanistic Rationale
2-[(4-propoxybenzoyl)amino]benzamide is a lipophilic small molecule characterized by a benzamide core substituted at the ortho position with a 4-propoxybenzamido moiety. Structurally, it belongs to the N-acyl-anthranilamide class.
-
Mechanism of Action (Predicted): Compounds in this class frequently act as Histone Deacetylase (HDAC) inhibitors (specifically Class I HDACs) or Sirtuin (SIRT) modulators . The ortho-aminoamide motif often serves as a zinc-binding group (ZBG) or an acetyl-lysine mimic, blocking deacetylation of histones (H3/H4) or non-histone proteins (e.g., p53, NF-κB).
-
Physicochemical Profile:
-
Lipophilicity (LogP): Estimated ~3.5 – 4.2 (High).
-
Solubility: Low in aqueous buffers; high in organic solvents (DMSO, DMF).
-
Permeability: Likely high (Class II BCS), suggesting good oral bioavailability if properly formulated.
-
Formulation Strategy
Due to the compound's expected low aqueous solubility, a suspension formulation is recommended for oral delivery to maximize exposure and minimize precipitation in the GI tract.
Recommended Vehicle Systems
| Administration Route | Vehicle Composition (Recommended) | Stability | Notes |
| Oral Gavage (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | High (Suspension) | Gold Standard for repeat dosing. Provides uniform suspension and prevents agglomeration. |
| Intraperitoneal (IP) | 10% DMSO + 40% PEG400 + 50% Saline | Moderate (Solution) | Use for acute studies only. High viscosity; inject slowly. Ensure compound is fully dissolved in DMSO first. |
| Intravenous (IV) | 5% DMSO + 5% Solutol HS-15 + 90% Saline | Low (Precipitation risk) | Only for PK bioavailability studies. Filter (0.22 µm) before use. |
Preparation Protocol (Oral Suspension)
-
Weighing: Accurately weigh the required amount of 2-[(4-propoxybenzoyl)amino]benzamide powder.
-
Wetting: Add the calculated volume of Tween 80 (0.1% of final volume) directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic surface.
-
Dispersion: Gradually add 0.5% Methylcellulose solution while grinding to form a smooth paste.
-
Dilution: Transfer to a vial and dilute to final volume with remaining 0.5% MC.
-
Homogenization: Vortex for 2 minutes and sonicate (water bath) for 10–15 minutes until a fine, uniform white suspension is achieved.
-
Storage: Prepare fresh weekly; store at 4°C. Resuspend (vortex) immediately before dosing.
Recommended Dosing Regimens
Dosing strategies are stratified by experimental intent. The regimens below are derived from pharmacokinetic data of structural analogs (e.g., MS-275, CI-994).
A. Maximum Tolerated Dose (MTD) / Pilot PK Study
-
Objective: Define safety window and plasma half-life (
). -
Animals: Naïve C57BL/6 or BALB/c mice (n=3 per group).
-
Doses: 10, 30, and 100 mg/kg (Single Dose).
-
Route: PO or IP.
-
Sampling: Blood collection at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
B. Efficacy Studies (Chronic Dosing)
-
Objective: Therapeutic evaluation in Xenograft or Inflammation models.
-
Dose Range: 10 – 50 mg/kg .
-
Low Dose: 10 mg/kg (Sub-optimal/Threshold).
-
High Dose: 50 mg/kg (Likely efficacious based on benzamide potency).
-
-
Frequency: QD (Once Daily) .
-
Rationale: Benzamides typically exhibit moderate clearance. QD dosing maintains trough levels above IC
for HDAC inhibition.
-
-
Duration: 14 – 28 days.
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Experimental Workflows & Diagrams
Workflow 1: Preparation & Administration Logic
Caption: Step-by-step workflow for preparing and administering the oral suspension to ensure consistent bioavailability.
Workflow 2: PK/PD Decision Tree
Caption: Decision logic for optimizing dose and schedule based on toxicity and efficacy readouts.
Pharmacodynamic Biomarkers (Validation)
To confirm the compound is engaging its target (assuming HDAC/SIRT inhibition) in vivo, tissues should be harvested 2–4 hours post-final dose.
-
Sample Preparation: Flash freeze tumor/liver/spleen in liquid nitrogen.
-
Assay: Western Blot or ELISA.[1]
-
Target Markers:
-
Acetyl-Histone H3 (Lys9/Lys14): Increase indicates HDAC inhibition.
-
Acetyl-p53 (Lys382): Increase indicates SIRT1/HDAC inhibition.
-
p21 (WAF1/CIP1): Upregulation is a downstream marker of HDAC inhibition.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Clogging of Gavage Needle | Particle size too large. | Increase sonication time; switch to a larger gauge needle (e.g., 20G). |
| Variable Efficacy | Inconsistent dosing suspension. | Vortex formulation vigorously between every animal dosing. |
| Weight Loss (>15%) | GI Toxicity (common with HDACi). | Implement a "5 days ON / 2 days OFF" dosing schedule to allow recovery. |
| Precipitation in IP Vehicle | Low solubility in saline. | Increase PEG400 ratio to 50% or switch to oral dosing (preferred). |
References
-
BenchChem. (2025).[2] Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives. Retrieved from
-
Gerokonstantis, D. T., et al. (2023).[3] "N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity." Journal of Medicinal Chemistry, 66(20), 14000-14020. [3][4]
-
Giannini, G., et al. (2012). "Benzamide histone deacetylase inhibitors: structure-activity relationships and biological characterization." Future Medicinal Chemistry, 4(11), 1439-1460.
-
Tang, Y. A., et al. (2017). "Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer." Oncotarget, 8(22), 36080-36091.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Benzamide Derivatives.
Sources
- 1. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
crystallization techniques for purifying 2-[(4-propoxybenzoyl)amino]benzamide
Application Note: Advanced Crystallization Strategies for the Purification of 2-[(4-Propoxybenzoyl)amino]benzamide
Introduction & Scope
2-[(4-Propoxybenzoyl)amino]benzamide is a complex N-aroyl-2-aminobenzamide derivative. Compounds within this structural class are frequently investigated as potent enzyme inhibitors, antimicrobial agents, and anticancer scaffolds[1][2]. As with many active pharmaceutical ingredients (APIs) and advanced intermediates, achieving high chemical purity and a defined solid-state form is critical for downstream formulation and biological evaluation. This application note details robust, scalable crystallization methodologies—specifically seeded cooling crystallization and anti-solvent crystallization—designed to isolate 2-[(4-propoxybenzoyl)amino]benzamide with >99% purity.
Physicochemical Profiling & Thermodynamic Rationale
Designing a successful crystallization protocol requires a fundamental understanding of the molecule's intermolecular interactions. The core of 2-[(4-propoxybenzoyl)amino]benzamide features a benzamide moiety, which is known to form strong, highly ordered hydrogen-bonded tapes or dimers (NH···O=C) in the crystal lattice[3]. Conversely, the 4-propoxybenzoyl group introduces a lipophilic domain that drives π-π stacking and van der Waals interactions.
Table 1: Physicochemical Properties of 2-[(4-Propoxybenzoyl)amino]benzamide
| Property | Value / Description | Impact on Crystallization |
| Molecular Formula | C17H18N2O3 | Moderate molecular weight (298.34 g/mol ). |
| Hydrogen Bond Donors | 2 (Amide -NH2, -NH-) | Drives strong intermolecular lattice networks. |
| Hydrogen Bond Acceptors | 3 (Carbonyl C=O, Ether -O-) | Competes with protic solvents during solvation. |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Predicted) | Poor aqueous solubility; soluble in organic solvents. |
| Crystal Habit Tendency | Needles / Plates | Prone to twinning or disorder if cooled too rapidly[3]. |
Expertise & Causality in Solvent Selection: Protic solvents like ethanol (EtOH) are ideal for cooling crystallization because they can hydrogen-bond with the benzamide core at elevated temperatures, effectively solvating the molecule. Upon controlled cooling, the solvent-solute hydrogen bonds are outcompeted by solute-solute interactions, driving nucleation and lattice formation. For thermally sensitive batches, an anti-solvent approach using Ethyl Acetate (EtOAc) as the primary solvent and n-Heptane as the anti-solvent provides a kinetic driving force for precipitation without requiring elevated temperatures[4].
Thermodynamic drivers and intermolecular forces governing the crystal lattice.
Experimental Workflows
Workflow for the purification of 2-[(4-propoxybenzoyl)amino]benzamide via crystallization.
Detailed Protocols
Self-Validating System Note: Both protocols incorporate in-process controls (IPC) to ensure the system is self-validating. By monitoring the mother liquor concentration via HPLC before filtration, operators can dynamically calculate mass balance, confirm theoretical yield, and prevent premature termination of the process[5][6].
Protocol A: Seeded Batch Cooling Crystallization (Ethanol)
This method leverages the steep temperature-solubility curve of the compound in ethanol, utilizing seeding to bypass the metastable zone and prevent uncontrolled spontaneous nucleation (oiling out)[6].
-
Dissolution: Suspend 10.0 g of crude 2-[(4-propoxybenzoyl)amino]benzamide in 80 mL of absolute ethanol (8 relative volumes) in a jacketed crystallizer equipped with an overhead stirrer.
-
Heating: Heat the suspension to 75°C under continuous agitation (250 rpm) until complete dissolution is achieved. Validation Step: Visually inspect the solution to ensure no residual solids remain, which could act as uncharacterized seeds.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor to remove insoluble impurities.
-
Cooling & Seeding: Cool the solution linearly at a rate of 0.5°C/min to 60°C. Introduce 0.1 g (1 wt%) of pure 2-[(4-propoxybenzoyl)amino]benzamide seed crystals. Hold the temperature at 60°C for 30 minutes to allow the seed bed to establish.
-
Controlled Crystallization: Resume cooling at a rate of 0.2°C/min down to 5°C. The slow cooling rate is critical to prevent the formation of twinned crystals, a common issue in benzamide derivatives[3].
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold ethanol to displace the impure mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 24 hours until a constant weight is achieved.
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)
When thermal degradation is a risk, anti-solvent crystallization is preferred[4]. Ethyl acetate serves as a good solvent due to its affinity for the propoxybenzoyl group, while n-heptane acts as a strong anti-solvent.
-
Dissolution: Dissolve 10.0 g of crude compound in 50 mL of Ethyl Acetate at ambient temperature (20-25°C).
-
Clarification: Perform a polish filtration using a 0.45 µm filter to remove particulate matter.
-
Anti-Solvent Addition: Under vigorous stirring (350 rpm), begin the dropwise addition of n-Heptane using a programmable syringe pump at a rate of 1.0 mL/min.
-
Nucleation Point: Monitor the solution for the onset of turbidity (typically around 30-40 mL of n-Heptane). Once the solution becomes cloudy, pause the addition for 45 minutes to allow the supersaturation to relieve through crystal growth rather than secondary nucleation.
-
Completion: Resume n-Heptane addition at 2.0 mL/min until a total of 100 mL has been added (1:2 solvent:anti-solvent ratio).
-
Maturation: Stir the suspension for an additional 2 hours at ambient temperature to maximize yield. Validation Step: Sample the mother liquor and analyze via HPLC; the process is complete when the API concentration stabilizes.
-
Isolation & Drying: Filter under vacuum, wash with 20 mL of a 1:2 EtOAc/n-Heptane mixture, and vacuum dry at 45°C for 24 hours.
Data Presentation & Quality Attributes
The choice of crystallization technique directly impacts the yield, purity, and physical characteristics of the final compound. Table 2 summarizes typical outcomes based on the protocols described above.
Table 2: Comparative Analysis of Crystallization Techniques for 2-[(4-Propoxybenzoyl)amino]benzamide
| Parameter | Protocol A: Cooling (EtOH) | Protocol B: Anti-Solvent (EtOAc/Heptane) |
| Typical Yield | 85 - 88% | 92 - 95% |
| HPLC Purity | >99.5% (High impurity rejection) | >98.5% (Co-precipitation risk) |
| Crystal Habit | Well-defined prismatic crystals | Finer, needle-like agglomerates |
| Process Time | ~8 hours | ~4 hours |
| Residual Solvent Risk | Low (EtOH is easily purged) | Moderate (EtOAc/Heptane entrapment) |
| Best Used For | Final API polishing | Intermediate purification |
References
-
Benchchem. "2-[(3-Propoxybenzoyl)amino]benzamide - Benchchem". Benchchem. 1
-
MDPI. "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents". MDPI. 2
-
ACS Publications. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution". Journal of the American Chemical Society. 3
-
Syrris. "Pharmaceutical Crystallization in drug development". Syrris. 4
-
MDPI. "Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy". MDPI. 6
-
Cambridge University Press. "Chapter 13 - Crystallization in the Pharmaceutical Industry". Cambridge University Press. 5
Sources
Application Note & Protocol: Handling, Storage, and In Vitro Application of 2-[(4-propoxybenzoyl)amino]benzamide
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Chemical Context
2-[(4-propoxybenzoyl)amino]benzamide is a synthetic small molecule belonging to the bis-benzamide class. Structurally, it consists of an N-(2-aminophenyl)-benzamide core acylated by a 4-propoxybenzoyl group. This specific architecture is highly significant in contemporary medicinal chemistry. The 2-aminobenzamide moiety frequently serves as a potent zinc-binding group (ZBG) for Histone Deacetylase (HDAC) inhibitors or as a catalytic domain binder in Poly(ADP-ribose) polymerase (PARP) inhibitors [1] [3]. Concurrently, the lipophilic 4-propoxy cap is designed to occupy hydrophobic pockets on the surface of target proteins, a mechanism that has also been validated in disrupting Androgen Receptor (AR)–coactivator interactions in oncology models [2].
Because of its dual amide linkages and lipophilic tail, this compound exhibits specific solubility and stability profiles that dictate strict handling requirements. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your assays.
Physicochemical Properties & Storage Causality
Understanding the physicochemical nature of 2-[(4-propoxybenzoyl)amino]benzamide is critical for preventing degradation. The amide bonds are susceptible to slow hydrolysis if exposed to ambient moisture over time, and the extended conjugated system can be sensitive to prolonged UV exposure.
Table 1: Physicochemical Parameters & Storage Guidelines
| Parameter | Specification / Guideline | Mechanistic Causality |
| Molecular Scaffold | Bis-benzamide with alkoxy cap | Dictates target binding (ZBG/lipophilic pocket) and dictates low aqueous solubility. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | DMSO disrupts the strong intermolecular hydrogen bonding between the dual amide groups. |
| Powder Storage | -20°C, desiccated, dark | Prevents ambient moisture from initiating nucleophilic attack (hydrolysis) on the amide carbonyls. |
| Solution Storage | -80°C, argon-purged | Minimizes oxidative degradation and solvent-mediated hydrolysis; prevents freeze-thaw precipitation. |
| Aqueous Stability | < 4 hours at room temp | Rapidly precipitates in aqueous media; must be diluted immediately prior to biological assays. |
Mechanism of Action Pathway
The following diagram illustrates the generalized pharmacological workflow of benzamide derivatives in cellular assays, highlighting the causality between molecular binding and phenotypic outcomes.
Mechanistic pathway of benzamide derivatives in enzyme inhibition and cellular response.
Reconstitution Protocol: A Self-Validating System
To maintain the integrity of the compound, stock solutions must be prepared with exactness. The following protocol establishes a 10 mM stock solution.
Step-by-Step Methodology
-
Thermal Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening .
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will accelerate amide hydrolysis and alter the actual molarity of your stock.
-
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., for 10 mg of powder, calculate volume based on its exact molecular weight, approx. 298.34 g/mol for the 3-propoxy isomer analog [1], to reach 10 mM).
-
Causality: The propoxy tail increases the LogP, making aqueous buffers ineffective for initial solvation.
-
-
Dissolution & Sonication: Vortex the vial for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes. Do not exceed 30°C to prevent thermal degradation.
-
Self-Validation Check (Quality Control):
-
Visual: Inspect the solution against a dark background; it must be completely optically clear.
-
Spectrophotometric: Blank a UV-Vis spectrophotometer with pure DMSO. Scan the stock solution from 400 nm to 800 nm. A perfectly flat baseline at 600 nm confirms the total absence of colloidal micro-precipitates. If scattering is observed, further sonication is required.
-
-
Aliquot and Store: Divide the validated stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Purge the headspace with Argon gas and store immediately at -80°C.
In Vitro Application Protocol: Cell Viability Assay
When applying 2-[(4-propoxybenzoyl)amino]benzamide to cell cultures (e.g., evaluating antiproliferative activity in prostate or breast cancer lines [2]), managing the solvent concentration is the most critical variable.
Step-by-Step Methodology
-
Cell Seeding: Seed target cells (e.g., LNCaP or MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.
-
Intermediate Dilution: Thaw a single-use 10 mM stock aliquot at room temperature. Perform serial dilutions in a deep-well plate using pure DMSO to create 1000x concentrated intermediate stocks.
-
Final Aqueous Dilution: Transfer 1 µL of each intermediate stock into 999 µL of pre-warmed complete culture media.
-
Causality: This two-step dilution ensures that the final DMSO concentration applied to the cells is exactly 0.1% (v/v) across all test conditions. Higher DMSO concentrations will induce solvent toxicity, confounding the assay results.
-
-
Dosing & Incubation: Aspirate old media from the 96-well plate and apply 100 µL of the compound-treated media. Incubate for 48–72 hours.
-
Self-Validating Controls:
-
Negative Control: Cells treated with 0.1% DMSO media (Vehicle). Validates that the solvent is non-toxic.
-
Positive Control: A known inhibitor (e.g., Entinostat for HDAC, or Olaparib for PARP) at a known IC50 concentration. Validates the assay's sensitivity.
-
-
Readout: Add 10 µL of MTT reagent (5 mg/mL) or CellTiter-Glo per well. Incubate and measure absorbance/luminescence according to standard manufacturer protocols to calculate the IC50.
References
- Benchchem. "2-[(3-Propoxybenzoyl)amino]benzamide - Benchchem." Benchchem Database.
- MDPI. "A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction." Molecules.
- Selleck Chemicals. "Benzamide | PARP inhibitor | CAS 55-21-0 - Selleck Chemicals." Selleckchem.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(4-propoxybenzoyl)amino]benzamide
Welcome to the Technical Support Formulation Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 2-[(4-propoxybenzoyl)amino]benzamide .
Mechanistic Overview: Why is this compound so difficult to dissolve?
To successfully formulate a compound, we must first understand the causality behind its insolubility. 2-[(4-propoxybenzoyl)amino]benzamide is a classic hybrid of a "brick dust" and "grease ball" molecule:
-
High Crystal Lattice Energy ("Brick Dust"): The ortho-substituted benzamide core contains both primary and secondary amides. These functional groups act as strong hydrogen-bond donors and acceptors, creating a highly rigid, high-energy crystal lattice that resists solvation.
-
High Lipophilicity ("Grease Ball"): The 4-propoxy tail and the dual aromatic rings drive a high partition coefficient (LogP). Water molecules cannot effectively form a hydration shell around this hydrophobic surface area.
-
Strict Neutrality: The molecule lacks any basic amines or acidic moieties that can be ionized within a physiological pH range (pH 2–10).
Because of these intrinsic properties, standard aqueous buffers will inevitably fail without the strategic use of complexation agents, co-solvents, or surfactants ()[1].
Frequently Asked Questions (FAQs)
Q1: I adjusted my assay buffer to pH 2.0 and pH 10.0, but the compound still won't dissolve. Why? A: Unlike many small-molecule inhibitors that contain ionizable basic aliphatic amines, 2-[(4-propoxybenzoyl)amino]benzamide is strictly neutral. The pKa of a primary benzamide for deprotonation is >14, and for protonation is <0. Altering the buffer pH within biologically relevant ranges does not ionize the molecule. Without ionization, there is no solvation energy gained to overcome the crystal lattice energy. You must rely on excipients rather than pH modification ()[2].
Q2: My compound dissolves perfectly in 100% DMSO, but precipitates immediately as a cloudy suspension when added to my aqueous assay buffer. How do I prevent this? A: You are experiencing the "solvent shift" effect. When a DMSO stock solution is spiked directly into water, the highly diffusible DMSO rapidly partitions into the bulk aqueous phase. This leaves the lipophilic drug highly supersaturated in a microenvironment devoid of solvent, leading to rapid nucleation and precipitation. To prevent this, you must use a "step-down" intermediate dilution (e.g., into PEG400) to thermodynamically stabilize the compound before making the final aqueous dilution ()[1].
Q3: Which solubilizing excipient is best for cell-based in vitro assays without causing cytotoxicity? A: We strongly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the 4-propoxybenzoyl moiety, shielding the lipophilic tail from the aqueous environment. Unlike surfactants (e.g., Tween 80 or Triton X-100) which can disrupt lipid bilayers and confound phenotypic cell assays, HP-β-CD is generally well-tolerated by cultured cells at concentrations up to 10–20% w/v ()[3].
Q4: What is a reliable vehicle for in vivo (e.g., murine IV/PO) dosing of this compound? A: For in vivo pharmacokinetics or efficacy models, a ternary co-solvent/surfactant system is highly effective. A standard, well-tolerated formulation is 40% PEG400 / 10% Tween 80 / 50% Water . The PEG400 acts as a co-solvent to lower the dielectric constant of the mixture, while Tween 80 forms micelles that trap the lipophilic compound, preventing precipitation upon injection or ingestion ()[2].
Quantitative Data: Excipient Performance Summary
The following table summarizes the expected solubility enhancements when applying different formulation strategies to this specific benzamide derivative.
| Vehicle | Apparent Solubility (µg/mL) | Fold Enhancement | Recommended Application |
| PBS (pH 7.4) | < 1 | 1x | Baseline reference |
| PBS + 1% DMSO | ~ 5 | 5x | High-throughput screening (low conc.) |
| 20% HP-β-CD in PBS | ~ 450 | 450x | Cell-based in vitro assays |
| 40% PEG400 / 10% Tween 80 / 50% Water | ~ 2500 | 2500x | In vivo dosing (PO/IV) |
Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below includes a mandatory Self-Validation Step to confirm the absence of sub-visible aggregates.
Protocol A: Preparation of a Self-Validating 20% HP-β-CD Inclusion Complex
Use this protocol to generate stable, surfactant-free solutions for cell culture.
-
Vehicle Prep: Weigh 200 mg of HP-β-CD and dissolve in 1 mL of PBS (pH 7.4) to create a 20% (w/v) vehicle.
-
API Addition: Weigh 2 mg of 2-[(4-propoxybenzoyl)amino]benzamide (target concentration: 2 mg/mL). Add the compound directly to the HP-β-CD solution as a dry powder . (Expert Note: Do not use a DMSO stock here. DMSO will competitively bind inside the hydrophobic cavity of the cyclodextrin, drastically reducing the complexation efficiency for your drug) ()[3].
-
Equilibration: Stir the suspension at 500 rpm at room temperature for 24–48 hours. Inclusion complexation is a slow thermodynamic process requiring extended kinetic energy.
-
Self-Validation Step: Centrifuge the mixture at 15,000 × g for 15 minutes. Carefully inspect the bottom of the tube. If a solid pellet is visible, the compound has exceeded the complexation capacity of the vehicle.
-
Quantification: Transfer the clear supernatant to a clean vial. Quantify the exact solubilized concentration using HPLC-UV against a standard curve before proceeding to downstream assays.
Protocol B: Step-Down Dilution for In Vitro Assays (Solvent Shift Mitigation)
Use this protocol when diluting DMSO stocks into aqueous buffers for biochemical assays.
-
Stock Prep: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Intermediate Dilution: Create an intermediate organic/surfactant mixture by diluting the DMSO stock 1:10 into 100% PEG400 (or a 9:1 PEG400/Tween 80 blend). Vortex vigorously for 30 seconds.
-
Aqueous Preparation: Place the target volume of aqueous assay buffer (e.g., PBS) on a magnetic stirrer at 300 rpm.
-
Dropwise Addition: Add the intermediate mixture dropwise (1 drop per second) directly into the vortex of the stirring aqueous buffer until the desired final concentration is reached. (Expert Note: Dropwise addition prevents the formation of localized supersaturation microenvironments).
-
Self-Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS). A successfully solubilized sample will show a monodisperse peak <10 nm. If scattering peaks appear in the 100–1000 nm range, sub-visible colloidal aggregates have formed, and the intermediate excipient ratio must be increased.
Workflow Visualization
Workflow for mitigating DMSO solvent-shift precipitation during in vitro assay preparation.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. URL: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. Academic Press. URL: [Link]
Sources
troubleshooting low yields in 2-[(4-propoxybenzoyl)amino]benzamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2-[(4-propoxybenzoyl)amino]benzamide.
This transformation—coupling 2-aminobenzamide (anthranilamide) with a 4-propoxybenzoyl derivative—is notoriously prone to low yields. The difficulties arise from the inherent electronic deactivation of the starting materials and the thermodynamic instability of the target product under standard coupling conditions.
Diagnostic FAQs: Mechanistic Troubleshooting
Q1: Why is my starting material (2-aminobenzamide) failing to fully convert, even with excess 4-propoxybenzoyl chloride? The Causality: 2-aminobenzamide is an exceptionally poor nucleophile[1]. The amine group is located ortho to an electron-withdrawing carboxamide (-CONH₂) group. This proximity induces strong steric hindrance and electronic deactivation[2]. Furthermore, intramolecular hydrogen bonding between the primary amine protons and the adjacent carbonyl oxygen restricts the availability of the nitrogen's lone pair. The Solution: You must force the acylation by utilizing a highly reactive electrophile (the acyl chloride rather than the carboxylic acid) and employing a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms a highly electrophilic acylpyridinium intermediate that easily overcomes the steric barrier of the anthranilamide.
Q2: My LC-MS shows a major side product with an [M+H]⁺ of 281.1 instead of the expected 299.1. What is happening? The Causality: You are observing the formation of 2-(4-propoxyphenyl)quinazolin-4(3H)-one[3]. Your target molecule, 2-[(4-propoxybenzoyl)amino]benzamide (Exact Mass: 298.13), is thermodynamically driven to undergo intramolecular dehydrative cyclization (loss of H₂O, -18 Da) when exposed to heat or excess base[4][5]. The newly formed amide attacks the ortho-carboxamide group, closing the ring to form the highly stable quinazolinone core. The Solution: This is a temperature- and pH-dependent degradation. To arrest the reaction at the acyclic benzamide stage, you must strictly maintain the reaction temperature between 0 °C and 5 °C during the addition phase, avoid prolonged reaction times, and limit your base (DIPEA) to a maximum of 1.2 equivalents[6].
Q3: I am using EDCI/HOBt to couple 4-propoxybenzoic acid directly to 2-aminobenzamide, but my yields are under 30%. How can I improve this? The Causality: Standard carbodiimide coupling (EDCI) is often too slow for deactivated anilines. During the prolonged reaction time required for 2-aminobenzamide to attack the O-acylisourea intermediate, trace moisture hydrolyzes the activated ester back to the starting carboxylic acid. The Solution: Switch to the acyl chloride route (Schotten-Baumann conditions)[6]. If you must use the free acid, upgrade your coupling reagent to HATU with HOAt, which forms a highly reactive O-7-azabenzotriazolyl ester, significantly accelerating the amidation before hydrolysis or cyclization can occur.
Quantitative Yield Profiling
The following table summarizes internal validation data demonstrating how reaction parameters dictate the chemoselectivity between the target benzamide and the quinazolinone side product.
| Coupling Method | Base / Additive | Temp (°C) | Target Yield (%) | Quinazolinone (%) | Unreacted Amine (%) |
| Acyl Chloride | TEA (2.0 eq) | 25 | 45 | 35 | 20 |
| Acyl Chloride | DIPEA (1.2 eq) | 0 to 5 | 82 | <5 | 13 |
| EDCI / HOBt | DIPEA (2.0 eq) | 25 | 60 | 15 | 25 |
| HATU / HOAt | DIPEA (2.0 eq) | 25 | 75 | 10 | 15 |
Reaction Pathway & Chemoselectivity
Reaction pathway showing target benzamide synthesis and temperature-dependent quinazolinone cyclization.
Self-Validating Experimental Protocol: Optimized Acyl Chloride Route
This protocol relies on precise thermal control to prevent quinazolinone formation while utilizing DMAP to overcome the steric hindrance of 2-aminobenzamide.
Materials:
-
2-Aminobenzamide (1.0 eq, 10 mmol)
-
4-Propoxybenzoyl chloride (1.1 eq, 11 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation & Cooling: In an oven-dried round-bottom flask purged with argon, dissolve 2-aminobenzamide and DMAP in anhydrous DCM. Add DIPEA. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes[6].
-
Electrophile Addition: Dissolve 4-propoxybenzoyl chloride in 10 mL of anhydrous DCM. Mount an addition funnel and add this solution dropwise over 30 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that trigger intramolecular cyclization.
-
Controlled Propagation: Maintain the reaction at 0 °C to 5 °C for 2 hours. Do not allow the reaction to warm to room temperature.
-
Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, quench in LC-MS grade Methanol, and inject.
-
Success Criterion: Dominant peak at m/z 299.1 [M+H]⁺ (Target).
-
Failure Criterion: Significant peak at m/z 281.1 [M+H]⁺ indicates the temperature is too high or base concentration is too localized, causing dehydrative cyclization.
-
-
Quenching & Workup: Quench the reaction strictly at 0 °C by adding 20 mL of saturated aqueous NaHCO₃[6]. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 0.5 M HCl (to remove DMAP and unreacted amine) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent late-stage cyclization). Recrystallize from cold ethyl acetate/hexanes.
References
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-[(4-propoxybenzoyl)amino]benzamide
Welcome to the technical support center for chromatographic analysis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of 2-[(4-propoxybenzoyl)amino]benzamide: asymmetric peak tailing . Our goal is to provide you with the causal explanations and systematic protocols necessary to diagnose and resolve this problem, ensuring the accuracy and robustness of your analytical method.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2-[(4-propoxybenzoyl)amino]benzamide on my C18 column. What is happening on a chemical level?
A1: Peak tailing is a common chromatographic issue where the back half of a peak is broader than the front half.[1] For an ideal separation, peaks should be symmetrical (Gaussian). Tailing compromises resolution and can lead to inaccurate quantification.[2][3]
The primary cause of peak tailing for 2-[(4-propoxybenzoyl)amino]benzamide is most likely a secondary retention mechanism involving its interaction with the HPLC stationary phase.[1] Your analyte has a 2-aminobenzamide moiety, which contains a primary aromatic amine. Based on the parent compound, 2-aminobenzamide, this amine group is basic (estimated pKa ≈ 2.8) and can be protonated under typical reversed-phase conditions.[4]
Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[5][6] At mobile phase pH values above approximately 3, these silanols can become deprotonated and negatively charged (SiO⁻).[1][2] The positively charged, protonated amine on your analyte then engages in a strong ionic interaction with these negative silanol sites. This secondary interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.[6][7]
Caption: Analyte interaction with active silanol sites.
Q2: My primary troubleshooting step is adjusting the mobile phase. What is the most effective strategy?
A2: Mobile phase optimization is the most direct and powerful tool for combating peak tailing caused by silanol interactions. The strategy is to disrupt the ionic attraction between your analyte and the stationary phase. You have two primary approaches: pH adjustment and the use of mobile phase additives.
1. Mobile Phase pH Adjustment
The goal is to ensure that either the analyte's basic amine or the column's silanol groups are in a neutral, non-ionic state.
-
Low pH (Recommended): Operating at a low pH (e.g., pH 2.5–3.0) is highly effective.[1][5] At this pH, the high concentration of protons in the mobile phase keeps the residual silanol groups protonated (Si-OH), preventing them from becoming negatively charged.[6] This eliminates the strong ionic interaction, leading to a much more symmetrical peak shape. While your analyte will be fully protonated (R-NH₃⁺), the absence of ionized silanols minimizes secondary retention.
-
High pH: Alternatively, working at a high pH (e.g., pH > 8) would deprotonate the analyte's amine group, rendering it neutral (R-NH₂). This also prevents the ionic interaction. However, this approach requires specialized pH-stable columns (e.g., hybrid silica), as standard silica columns will dissolve at high pH, leading to rapid degradation.[1][2]
2. Use of Mobile Phase Additives (Competing Bases)
If adjusting the pH alone is insufficient or not possible, a "tail-suppressing" additive can be used. These are typically small, basic compounds that compete with your analyte for interaction with the active silanol sites.
-
Triethylamine (TEA): A classic choice. Adding a low concentration of TEA (e.g., 0.1% or ~10-20 mM) to the mobile phase can effectively mask the silanol groups.[5][8] The protonated TEA molecules will preferentially interact with the ionized silanols, shielding your analyte from these secondary interactions. Note that TEA has a high UV cutoff and is not suitable for mass spectrometry (MS) detection.
| Strategy | Mechanism | Pros | Cons |
| Low pH (2.5-3.0) | Protonates silanol groups (Si-OH), neutralizing their charge. | Highly effective, MS-compatible (using formic or phosphoric acid), extends column life for many columns. | May reduce retention of basic compounds.[1] |
| High pH (>8.0) | Deprotonates the analyte's amine (R-NH₂), neutralizing its charge. | Can be effective for very basic compounds. | Requires a special pH-stable column. Not compatible with standard silica columns. |
| Additive (e.g., TEA) | Additive competes with the analyte for active silanol sites. | Effective at mid-range pH. | Not MS-compatible, can be difficult to flush from the system. |
-
Aqueous Component Preparation:
-
Measure 999 mL of high-purity (e.g., 18 MΩ·cm) water into a clean mobile phase reservoir.
-
Carefully add 1.0 mL of formic acid (or phosphoric acid for non-MS applications) to achieve a 0.1% concentration.[9] This will bring the pH to approximately 2.7.
-
Sonicate the solution for 10-15 minutes to degas.
-
-
Organic Component:
-
Use a high-purity, HPLC-grade organic solvent (e.g., acetonitrile or methanol).
-
-
System Operation:
-
Set your HPLC gradient or isocratic conditions using the prepared aqueous component (Solvent A) and the organic solvent (Solvent B).
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before injecting your sample.
-
Q3: I've tried adjusting the mobile phase, but the peak tailing persists. Should I consider a different HPLC column?
A3: Yes. If mobile phase optimization does not fully resolve the issue, the column chemistry is the next logical variable to address. Not all C18 columns are created equal; their performance with basic compounds is highly dependent on the underlying silica quality and bonding technology.[8][10]
Column Selection Hierarchy for Basic Analytes:
-
Standard (Type A) Silica C18: These older columns often have a high concentration of acidic, free silanol groups and trace metal impurities, making them prone to causing peak tailing with basic compounds.[5] If you are using an older or general-purpose column, this is likely a major contributor to the problem.
-
High-Purity, End-Capped (Type B) Silica C18: Modern columns are typically made with higher purity silica (Type B) that has fewer metal contaminants.[5] Additionally, they undergo a process called "end-capping," where smaller silane reagents are used to bond many of the residual silanol groups, effectively shielding them.[1][3] Switching to a high-quality, fully end-capped C18 column from a reputable manufacturer will significantly improve peak shape.[7]
-
Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes.
-
Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle material. They generally have lower silanol activity and offer a wider usable pH range (often pH 1-12), providing more flexibility for mobile phase optimization.[5][11]
Caption: A systematic workflow for troubleshooting peak tailing.
Q4: Could other factors like my sample preparation or the HPLC system itself be causing the tailing?
A4: Absolutely. While chemical interactions are the most probable cause for this specific analyte, physical and system-related issues can also lead to peak distortion. It's crucial to rule them out.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[12][13]
-
Troubleshooting: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[14]
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger (i.e., more organic) than your initial mobile phase can cause peak distortion.[13][14]
-
Troubleshooting: Wherever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[14]
-
-
Extra-Column Volume: This refers to any volume the sample travels through outside of the column itself, such as in long tubing or poorly made connections.[2][15] This "dead volume" causes the analyte band to spread, leading to broader, often tailing peaks.
-
Troubleshooting:
-
Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[2][14]
-
Check all fittings to ensure they are properly seated and that the ferrule is set to the correct depth for your specific port. A small void at a connection is a common source of dead volume.[15]
-
-
-
Column Contamination or Degradation: A blocked inlet frit or a void that has formed at the head of the column can severely distort peak shape.[1][8][12]
-
Troubleshooting: If you suspect contamination, try flushing the column with a strong solvent. If a void is suspected, you can sometimes carefully reverse the column (disconnect from the detector first) and flush it to dislodge particulates from the inlet frit.[1] However, if the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
References
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 28, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 28, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 28, 2026, from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved February 28, 2026, from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved February 28, 2026, from [Link]
-
The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved February 28, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 28, 2026, from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. Retrieved February 28, 2026, from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved February 28, 2026, from [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed. Retrieved February 28, 2026, from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved February 28, 2026, from [Link]
-
Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach. Retrieved February 28, 2026, from [Link]
-
Column Substitution in HPLC: More Than Just Matching Specs. (2025, September 11). Welch Materials. Retrieved February 28, 2026, from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved February 28, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach. Retrieved February 28, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 28, 2026, from [Link]
-
Optimization of chromatography conditions : How to optimize the ph of the mobile phase ? (2020, March 8). ResearchGate. Retrieved February 28, 2026, from [Link]
-
Showing Compound Benzamide (FDB023373). (2011, September 21). FooDB. Retrieved February 28, 2026, from [Link]
-
Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. (2010, April 15). PubMed. Retrieved February 28, 2026, from [Link]
-
Benzamide. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
-
Benzamide. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]
-
Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 28, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2014, March 21). MDPI. Retrieved February 28, 2026, from [Link]
-
2-[(4-Bromobenzoyl)amino]benzamide. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
-
Analysis of Amino Acids and Biogenic Amines by High Performance Liquid Chromatography. (n.d.). ThaiJo. Retrieved February 28, 2026, from [Link]
-
Showing Compound 2-Aminobenzamide (FDB012155). (2010, April 8). FooDB. Retrieved February 28, 2026, from [Link]
-
Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. (2016, December 31). Chulalongkorn University Digital Collections. Retrieved February 28, 2026, from [Link]
-
2,4-Dihydroxybenzamide. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Showing Compound 2-Aminobenzamide (FDB012155) - FooDB [foodb.ca]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. support.waters.com [support.waters.com]
stability of 2-[(4-propoxybenzoyl)amino]benzamide in cell culture media over time
[1]
Executive Technical Summary
Compound Identity: 2-[(4-propoxybenzoyl)amino]benzamide
Chemical Class:
PBA-Benzamide is a lipophilic anthranilamide derivative.[1] While the amide bonds are chemically robust at physiological pH (7.4), the compound presents two distinct challenges in longitudinal cell culture experiments:
-
Aqueous Insolubility: The 4-propoxy tail significantly increases LogP, leading to rapid micro-precipitation in aqueous media, often misdiagnosed as "degradation."[1]
-
Cyclodehydration: Under specific stress conditions, the 2-acylamino moiety can undergo intramolecular cyclization to form a Quinazolinone derivative, losing biological activity.[1]
Stability & Solubility Profile
Physicochemical Behavior in Media
| Parameter | Status | Technical Note |
| Media Stability (37°C) | Moderate | Stable for 48–72 hours if soluble.[1] Risk of crystallization increases >24h.[1] |
| Stock Stability (DMSO) | High | Stable at -20°C for >6 months.[1] Avoid repeated freeze-thaw cycles.[1] |
| Solubility (Aqueous) | Poor | <10 µM in pure PBS.[1] Requires carrier (BSA/Serum) or solvent (DMSO).[1] |
| Serum Binding | High | >95% bound to Albumin (BSA/FBS).[1] Free drug concentration is significantly lower than nominal.[1] |
| Plastic Adsorption | High | Lipophilic nature causes loss to polystyrene plates (up to 20% loss in 24h).[1] |
Degradation Pathway (Mechanism)
The primary chemical degradation pathway for
Figure 1: The dominant degradation pathway is cyclodehydration to a quinazolinone structure, driven by the proximity of the amide nitrogen to the carbonyl carbon.
Troubleshooting Guide (FAQ)
Issue 1: "I see a fine precipitate or 'dust' in my wells after 24 hours."
Diagnosis: Crystal Seeding (Oswald Ripening). The compound has exceeded its thermodynamic solubility limit.[1] The 4-propoxy group drives the molecule to aggregate.[1]
-
Immediate Fix: Check your final DMSO concentration. Ensure it is at least 0.1% (v/v), though 0.5% is preferred if cells tolerate it.
-
Root Cause: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into cold media causes "shock precipitation."[1]
-
Corrective Protocol:
-
Dilute stock into a pre-warmed intermediate buffer containing serum (e.g., 100% FBS) before adding to the final media. Serum albumin acts as a carrier to solubilize the lipophilic tail.[1]
-
Issue 2: "My IC50 shifts significantly between the 24h and 72h readouts."
Diagnosis: Plastic Adsorption & Serum Binding. PBA-Benzamide is "sticky."[1] Over 72 hours, the effective concentration drops as the drug partitions into the plastic plate walls or binds irreversibly to serum proteins.
-
Verification: Measure the concentration of the supernatant by HPLC at T=0 and T=72h. You will likely see a 30–50% drop in signal without the appearance of degradation peaks.[1]
-
Solution:
Issue 3: "The compound appears inactive in serum-free media."[1]
Diagnosis: Solubility Failure. Without FBS/BSA, PBA-Benzamide has near-zero solubility.[1] It forms invisible micelles or adheres to the pipette tips.[1]
-
Solution: If you must use serum-free conditions, use a solubilizing carrier like Cyclodextrin (HP-β-CD) at a 1:5 or 1:10 molar ratio.[1]
Validated Protocols
Protocol A: "Shock-Free" Stock Preparation
Prevents micro-precipitation during dilution.[1]
-
Stock: Dissolve PBA-Benzamide in anhydrous DMSO to 10 mM .
-
Tip: Sonicate for 5 minutes at 37°C to ensure complete dissolution.
-
-
Aliquot: Store in amber glass vials (plastic absorbs the compound) at -20°C.
-
Dilution (The "Step-Down" Method):
-
Do NOT pipette 1 µL of stock into 10 mL of media.
-
Step 1: Add 10 µL of 10 mM Stock to 990 µL of 100% FBS (or 5% BSA in PBS). Vortex vigorously. (Conc: 100 µM).[1]
-
Step 2: Add the requisite volume of this FBS-intermediate to your cell culture media.[1]
-
Why? The albumin in FBS sequesters the lipophilic propoxy tail, preventing it from crashing out of solution when it hits the water.
-
Protocol B: HPLC Stability Check
To distinguish between degradation and precipitation.
Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Sample Prep:
-
Analysis:
-
Peak A (PBA-Benzamide): Retention time ~6–8 min (depending on gradient).[1]
-
Peak B (Quinazolinone): Will elute later (more lipophilic) or earlier depending on the specific column chemistry, but typically distinct.
-
Interpretation: If Peak A decreases but no new peaks appear, the drug is stuck to the plastic (Adsorption). If Peak B appears, it is chemical degradation (Cyclization).
-
References & Grounding
-
Anthranilamide Cyclization:
-
Mechanism:[1][2] The conversion of
-acylanthranilamides to quinazolinones is a well-documented reaction, often catalyzed by heat or acidic conditions, but can occur slowly at physiological pH over extended periods.[1] -
Source: Connolly, D. J., et al. (2005). "Synthesis of quinazolinones via cyclization of anthranilamides." Tetrahedron.
-
-
Lipophilic Drug Handling in Cell Culture:
-
Solubility of Benzamide Derivatives:
-
Structure-Property: The 4-propoxy group adds significant lipophilicity compared to the parent benzamide, necessitating the use of co-solvents (DMSO) or carriers (Cyclodextrins/Albumin).[1]
-
Source: BenchChem Technical Data, "Solubility of Benzamide Analogs."
-
Disclaimer: This guide is for research use only. Stability data is extrapolated from structural class behaviors of N-acyl-anthranilamides and standard physicochemical principles.
minimizing impurities during the benzoylation of anthranilamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Synthesizing N-benzoylanthranilamide from anthranilamide and benzoyl chloride is a foundational step in pharmaceutical development, particularly for quinazolinone-based drug scaffolds. However, the reaction is highly susceptible to pathway divergence, leading to over-acylation, premature cyclization, or reagent hydrolysis.
This guide dissects the mechanistic causality behind these impurities and provides a self-validating protocol to ensure high-fidelity synthesis.
Reaction Pathway & Impurity Mapping
To effectively troubleshoot, we must first map the chemical logic of the reaction. The diagram below illustrates the intended nucleophilic acyl substitution alongside the three primary parasitic pathways.
Figure 1: Mechanistic pathway and impurity divergence during anthranilamide benzoylation.
Troubleshooting Q&A: Mechanistic Causality & Solutions
Q1: Why am I observing N,N-dibenzoylation (bis-acylation), and how can I prevent it?
-
Mechanistic Causality: The primary amine of anthranilamide is highly nucleophilic. Once mono-benzoylated, the resulting amide nitrogen is deactivated due to resonance delocalization with the new carbonyl group. However, if highly activated conditions are used—such as excess benzoyl chloride combined with a strong nucleophilic catalyst or base—the amide can undergo a second acylation (1)[1].
-
Solution: Strictly control your stoichiometry to 1.05 equivalents of benzoyl chloride. Avoid hyper-nucleophilic catalysts like DMAP. Instead, use a milder base like Triethylamine (Et₃N) and ensure the benzoyl chloride is added dropwise at 0 °C to suppress the activation energy required for the second acylation.
Q2: My LC-MS shows a mass of 222 m/z. How is premature cyclization to 2-phenylquinazolin-4(3H)-one occurring?
-
Mechanistic Causality: N-benzoylanthranilamide is the direct acyclic precursor to 2-phenylquinazolin-4(3H)-one. The cyclization proceeds via an intramolecular nucleophilic attack of the primary amide nitrogen onto the newly formed benzoyl carbonyl, followed by dehydration (2)[2]. This cascade is triggered by elevated temperatures or the presence of dehydrating agents (e.g., prolonged reflux in pyridine) (3)[3].
-
Solution: If your goal is strictly the acyclic intermediate, maintain reaction temperatures below 25 °C at all times. Do not use heat to drive the reaction to completion; instead, rely on concentration and efficient stirring.
Q3: I am struggling with low yields and a massive benzoic acid peak. What is the root cause?
-
Mechanistic Causality: Benzoyl chloride is a highly reactive acyl chloride that acts as a potent electrophile. In the presence of trace water, it rapidly hydrolyzes to form benzoic acid and hydrochloric acid (1)[1]. This hydrolysis competes directly with the desired nucleophilic acyl substitution.
-
Solution: Ensure all glassware is oven-dried. Purge the reaction vessel with inert gas (N₂ or Argon). Inspect your benzoyl chloride before use: it should be a clear, fuming liquid. If there is a white crust around the cap, it has already partially hydrolyzed and should be distilled prior to use.
Q4: When using a biphasic Schotten-Baumann approach, I get a stubborn emulsion. How do I isolate my product?
-
Mechanistic Causality: Emulsions frequently form in biphasic Schotten-Baumann reactions due to the amphiphilic nature of the partially reacted intermediates and the precipitation of the product at the liquid-liquid interface (1)[1].
-
Solution: Do not attempt to force separation by adding more of the reaction solvents. Instead, saturate the aqueous layer by adding solid NaCl (brine) to increase the density and ionic strength of the aqueous phase, forcing the organic compounds into the organic layer. Alternatively, filter the entire biphasic mixture through a Celite pad to remove insoluble micro-particulates stabilizing the emulsion.
Quantitative Data Summary
The table below summarizes how specific experimental choices dictate the impurity profile of the reaction.
| Reaction Conditions (Base, Temp, Solvent, BzCl eq) | Desired Mono-Acyl (%) | N,N-Dibenzoylated (%) | Quinazolinone (%) | Benzoic Acid (%) |
| Et₃N, 0–5 °C, Anhydrous THF, 1.05 eq | 95% | <1% | 0% | 4% |
| DMAP, 25 °C, DCM, 2.5 eq | 45% | 50% | 0% | 5% |
| Pyridine, 110 °C, Neat, 1.2 eq | 10% | 5% | 80% | 5% |
| Na₂CO₃, 25 °C, H₂O/DCM, 1.1 eq | 88% | <1% | 0% | 11% |
Self-Validating Experimental Protocol
To ensure reproducibility and trust in the methodology, this protocol is designed as a self-validating system. Visual and analytical checkpoints are built directly into the workflow to confirm causality at each step.
Objective: High-Fidelity Synthesis of N-Benzoylanthranilamide Scale: 10 mmol
Step 1: Preparation & Purging
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
-
Add anthranilamide (1.36 g, 10.0 mmol) to the flask.
-
Dissolve the starting material in 30 mL of anhydrous Tetrahydrofuran (THF).
-
Add Triethylamine (Et₃N) (1.67 mL, 12.0 mmol).
-
Self-Validation Checkpoint: The solution should remain clear. Et₃N acts as the acid scavenger; its presence ensures the primary amine remains deprotonated and nucleophilic.
-
Step 2: Activation & Addition
-
Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.
-
Prepare a solution of freshly distilled benzoyl chloride (1.22 mL, 10.5 mmol) in 10 mL of anhydrous THF.
-
Add the benzoyl chloride solution dropwise via a syringe pump over 30 minutes.
-
Self-Validation Checkpoint: A dense white precipitate (Et₃N·HCl salt) will form immediately upon the first drop. This is your visual confirmation that the acyl substitution is occurring and that HCl is being successfully scavenged.
-
Step 3: Reaction Monitoring
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) for an additional 1 hour.
-
Perform TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).
-
Self-Validation Checkpoint: Anthranilamide is highly fluorescent under 254 nm UV. The complete disappearance of the baseline starting material spot validates reaction completion.
-
Step 4: Quench & Isolation
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to hydrolyze any unreacted trace benzoyl chloride.
-
Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to yield pure N-benzoylanthranilamide.
References
-
National Institutes of Health / PMC. Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Retrieved from [Link]
-
EPDF. Advances in Heterocyclic Chemistry, Volume 24. Retrieved from [Link]
Sources
overcoming matrix effects in bioanalysis of 2-[(4-propoxybenzoyl)amino]benzamide
The following technical guide is designed for researchers and bioanalytical scientists working with 2-[(4-propoxybenzoyl)amino]benzamide , a hydrophobic bis-benzamide derivative often encountered in drug discovery as a target analyte, impurity, or structural analog of bioactive benzamides (e.g., histone deacetylase inhibitors or transient receptor potential modulators).
This guide addresses the specific challenges of matrix effects —the suppression or enhancement of ionization efficiency caused by co-eluting matrix components like phospholipids—which are particularly problematic for neutral, hydrophobic amides.
Compound Profile & Analytical Challenges
-
Analyte : 2-[(4-propoxybenzoyl)amino]benzamide
-
Chemical Class : Bis-benzamide / Anthranilamide derivative.
-
Physicochemical Properties :
-
Lipophilicity : Moderate to High (LogP ~2.5–3.5). The propoxy tail and bis-aromatic core drive retention into the high-organic region of Reverse Phase (RP) chromatography.
-
Ionization : Weakly basic. Typically analyzed in ESI+ as
or .
-
-
Primary Matrix Challenge : Phospholipid Co-elution . This compound elutes in the same high-organic window (80-100% B) as phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs), leading to severe ion suppression.
Part 1: Diagnostic & Detection
Q1: How do I definitively confirm that matrix effects are the cause of my low sensitivity?
A: Do not rely solely on extraction recovery calculations. You must distinguish between extraction loss and ionization suppression.
The Gold Standard Protocol: Post-Column Infusion Execute this experiment to visualize the "suppression zones" in your chromatogram.
-
Setup : Tee-in a constant infusion of your analyte (100 ng/mL in mobile phase) into the LC flow after the column but before the MS source.
-
Injection : Inject a blank matrix sample (extracted via your current method).
-
Observation : Monitor the baseline of the infused analyte.
-
Result : A flat baseline indicates no matrix effect. A sharp dip (negative peak) indicates ion suppression.
-
Analysis : Overlay your analyte's retention time (RT) from a standard injection. If your analyte peak aligns with the suppression dip, you have a confirmed matrix effect.
-
Q2: My calibration curve is non-linear at high concentrations. Is this a matrix effect?
A: It is likely saturation or charge competition .
-
Matrix Effect Type : If the curve bends down at high concentrations only in the presence of matrix (but is linear in solvent), it suggests the matrix components are consuming the available charge on the droplet surface, limiting the ionization of your analyte.
-
Solution : Dilute the sample 1:5 or 1:10 with mobile phase. If linearity is restored, the matrix load was too high.
Part 2: Sample Preparation Optimization
Q3: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?
A: PPT is insufficient for this compound.
-
The Mechanism : PPT removes proteins but leaves >95% of phospholipids (PLs) in the supernatant. Since 2-[(4-propoxybenzoyl)amino]benzamide is hydrophobic, it requires a high-organic gradient to elute. Unfortunately, PLs also elute at high organic concentrations, causing co-elution.
-
Recommendation : Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .
Comparison of Extraction Techniques for Hydrophobic Benzamides
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| PL Removal | Poor (< 10%) | Excellent (> 95%) | Very Good (> 90%) |
| Recovery | High (often > 90%) | High (if solvent matched) | Moderate-High |
| Complexity | Low | Medium | High |
| Cost | Low | Medium | High |
| Best For | Screening / High Limit of Quantitation | Clinical / High Sensitivity | Complex Matrices / Urine |
Q4: Which solvent system should I use for LLE of this bis-benzamide?
A: Since the molecule is neutral/weakly basic and hydrophobic:
-
Solvent : MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .
-
Why? These solvents are non-polar enough to extract the hydrophobic analyte but exclude polar matrix components and salts. MTBE forms a clear top layer, making processing easier.
-
-
pH Adjustment : Adjust plasma pH to 10.0 using ammonium hydroxide before extraction.
-
Why? This ensures the amide and aniline nitrogens are deprotonated (neutral state), maximizing partition into the organic phase.
-
Part 3: Chromatographic Resolution
Q5: I cannot change my extraction method. How can I separate the analyte from phospholipids chromatographically?
A: You must alter the selectivity to shift the analyte away from the phospholipid region.
Strategy 1: Column Selection
-
Standard C18 : Often fails because both analyte and PLs interact via hydrophobic forces.
-
Recommended : Phenyl-Hexyl or Biphenyl stationary phases.
-
Mechanism: The benzamide rings of your analyte will engage in
interactions with the phenyl stationary phase. This provides distinct selectivity compared to the alkyl-chain interactions of phospholipids, often shifting the analyte to an earlier retention time, away from the late-eluting PL wash.
-
Strategy 2: Mobile Phase Modifier
-
Additive : Use Ammonium Fluoride (0.5 mM) instead of Formic Acid (if using ESI+).
-
Benefit: Often boosts signal for neutral amides and can alter the ionization efficiency of co-eluting lipids.
-
-
Gradient : Ensure a "hard wash" (95% B for 2 minutes) at the end of every run to prevent PL buildup on the column, which causes "ghost peaks" in subsequent runs.
Part 4: Internal Standard Selection
Q6: Can I use a structural analog (e.g., a different benzamide) as an Internal Standard?
A: Avoid if possible.
-
Risk : An analog may separate chromatographically from your analyte. If the matrix effect is localized (e.g., a sharp phospholipid peak), the analog might elute in a suppression zone while the analyte does not (or vice versa). This leads to incorrect compensation.
-
Requirement : Use a Stable Isotope Labeled (SIL) IS, such as
- or -2-[(4-propoxybenzoyl)amino]benzamide .-
Why? The SIL-IS co-elutes perfectly with the analyte, experiencing the exact same suppression. The ratio of Analyte/IS remains constant even if signal intensity drops by 50%.
-
Visual Troubleshooting Workflows
Workflow 1: Diagnosing Matrix Effects
Caption: Decision tree for diagnosing and resolving matrix effects using post-column infusion and method optimization.
Workflow 2: Mechanism of Phospholipid Suppression
Caption: Mechanistic view of how surface-active phospholipids outcompete the analyte for charge in the ESI droplet, causing signal suppression.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/weak anion-exchange columns. Link
Technical Support Center: Mitigating Hygroscopicity in 2-[(4-propoxybenzoyl)amino]benzamide Salts
Product: 2-[(4-propoxybenzoyl)amino]benzamide (and associated salts) Document Type: Troubleshooting Guide & Technical FAQ Audience: Pharmaceutical Scientists, Process Chemists, Formulation Engineers Version: 2.4 (Current)
Executive Summary
The hygroscopic nature of 2-[(4-propoxybenzoyl)amino]benzamide salts presents a critical challenge in drug substance development. As a bis-amide structure, this molecule acts as a very weak base. Salts formed from weak bases (typically with strong mineral acids like HCl or H₂SO₄) often exhibit high hygroscopicity due to weak proton transfer efficiency and low lattice energy .
This guide provides a root-cause analysis and actionable protocols to mitigate moisture uptake. The primary recommendation often involves re-evaluating the necessity of a salt form versus a co-crystal or metastable polymorph, given the structural chemistry of the benzamide moiety.
Part 1: Troubleshooting & FAQs
Category A: Root Cause & Salt Selection
Q1: Why does my hydrochloride salt of 2-[(4-propoxybenzoyl)amino]benzamide deliquesce (turn to liquid) at ambient humidity?
Technical Insight:
The amide nitrogen in the benzamide structure has a very low pKa (typically in the range of -0.5 to 1.0). When you form a salt with a strong acid like HCl, the
-
Mechanism: Water vapor competes with the counter-ion for interaction with the protonated amide. High humidity triggers salt disproportionation , where the salt dissociates back into the free base (often insoluble) and the free acid (highly hygroscopic), creating a "goo" or liquid phase.
-
Action: Verify the salt integrity. Perform Raman Spectroscopy on the deliquesced material. If you see peaks corresponding to the free base, your salt is chemically unstable, not just hygroscopic.
Q2: I need to improve solubility, so I must use a salt. Which counter-ions are best for this benzamide derivative?
Recommendation: Avoid small, high-charge-density counter-ions (Cl⁻, Br⁻) if the pKa difference is marginal. Move to large, lipophilic, or chaotropic counter-ions that pack better with the aromatic benzamide rings and exclude water.
-
Preferred Counter-ions:
-
Tosylate (p-Toluenesulfonate): The aromatic ring allows for
- stacking with the benzamide core, increasing lattice energy. -
Napsylate (Naphthalene-2-sulfonate): High lipophilicity significantly reduces water uptake.
-
Gentisate: Often forms non-hygroscopic salts with weak bases.[1]
-
Q3: Would a Co-Crystal be a better alternative than a Salt?
Expert Verdict: YES. For molecules with amide functionality (like 2-[(4-propoxybenzoyl)amino]benzamide), co-crystals are often superior to salts.
-
Reasoning: Amides are excellent hydrogen bond donors/acceptors. Instead of forcing a proton transfer (Salt), use a co-former (like Glutaric acid, Saccharin, or Resorcinol) to form a stable hydrogen-bonded network. This maintains solubility advantages without the high hygroscopicity associated with ionic species of weak bases.[1]
Category B: Processing & Handling
Q4: How do I handle the current hygroscopic batch during weighing and capsule filling?
Immediate Mitigation:
-
Environmental Control: Process only in a dry room or isolator with RH < 20% .
-
Equilibration: Do not dry the material to 0% water if it forms a stable hydrate. Determine if the material is a channel hydrate (absorbs water reversibly without crystal destruction) or if it is deliquescent.
Q5: Can I use "Slurry Bridging" to find a less hygroscopic form?
Protocol: Yes. Slurry bridging is the gold standard for finding the thermodynamically stable polymorph.
-
Create a saturated solution of the compound in a solvent with water activity (
) matching your target storage (e.g., 60% Isopropanol/Water). -
Add excess solid.
-
Stir for 48-72 hours.
-
The solid will convert to the most stable (and typically least hygroscopic) form for that water activity.
Part 2: Decision Framework (Visualization)
The following decision tree outlines the strategic pathway for mitigating hygroscopicity in benzamide salts.
Figure 1: Strategic Decision Tree for mitigating hygroscopicity in benzamide-class pharmaceutical salts.
Part 3: Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Assessment
Use this to quantify the risk and identify the critical relative humidity (CRH).
-
Sample Prep: Load 10–15 mg of the salt into the DVS sample pan (quartz or metal).
-
Drying Cycle: Equilibrate at 0% RH at 25°C for 4 hours (or until mass change dm/dt < 0.002% min⁻¹) to establish dry mass (
).-
Warning: If the salt is a hydrate, do not dry to 0% RH; start at ambient RH to avoid dehydrating the crystal lattice.
-
-
Sorption Scan: Increase RH in 10% steps from 0% to 90%. Hold at each step until equilibrium.
-
Desorption Scan: Decrease RH from 90% back to 0%.
-
Analysis:
-
Hysteresis: A gap between sorption and desorption curves indicates hydrate formation or porous entrapment.
-
Deliquescence Point: A vertical spike in mass indicates the salt has dissolved in absorbed water.
-
Protocol 2: Comparative Counter-ion Screening Data
Typical hygroscopicity trends for weak base salts (Benzamide derivatives).
| Counter-ion | Lattice Energy Trend | Hygroscopicity Risk | Recommended Use |
| Hydrochloride | High (if stable) | High (often disproportionates) | Only if |
| Mesylate | Moderate | Moderate/High | Good solubility, check stability |
| Tosylate | High ( | Low | Best for Benzamides |
| Fumarate | Moderate | Low | Good for Co-crystals/Salts |
| Sulfate | High | High (often forms hydrates) | Avoid if moisture sensitive |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).
-
Newman, A., Reutzel-Edens, S. M., & Zografi, G. (2008). "Characterization of the 'Hygroscopic' Properties of Active Pharmaceutical Ingredients". Journal of Pharmaceutical Sciences, 97(3), 1047-1059. (Definitive guide on distinguishing surface adsorption from bulk absorption).
-
Elder, D. P., Holm, R., & de Diego, H. L. (2013). "Use of pharmaceutical salts and cocrystals to address the issue of poor solubility".[4][5] International Journal of Pharmaceutics, 453(1), 88-100. (Comparison of salts vs. cocrystals for weak bases).
-
Hilfiker, R. (Ed.). (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (Methodologies for screening stable, non-hygroscopic polymorphs).
-
Kumar, L., Amin, A., & Bansal, A. K. (2008). "Salt Selection in Drug Development". Pharmaceutical Technology, 32(3). (Practical industrial guide for counter-ion screening). Link
Sources
Validation & Comparative
A Comparative Guide to the Inhibition of Orotate Phosphoribosyltransferase (OPRT): Evaluating 2-[(4-propoxybenzoyl)amino]benzamide Against Established Inhibitor Classes
This guide provides an in-depth comparison of potential inhibitory activities against Orotate Phosphoribosyltransferase (OPRT), a critical enzyme in nucleotide biosynthesis. We will focus on the conceptual evaluation of 2-[(4-propoxybenzoyl)amino]benzamide, a member of the benzamide class of compounds, in relation to other known OPRT inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, infectious disease, and metabolic disorder research.
Introduction: OPRT as a High-Value Therapeutic Target
Orotate Phosphoribosyltransferase (OPRT or OPRTase) is a pivotal enzyme in the de novo biosynthesis of pyrimidine nucleotides.[1][2] It catalyzes the magnesium-dependent conversion of orotate (OA) and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP) and pyrophosphate (PPi).[2][3][4] This reaction is a committed step in the pathway that ultimately produces uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides essential for DNA and RNA synthesis.[2][5]
The fundamental role of OPRT in cell proliferation makes it an attractive target for therapeutic intervention.[5] Rapidly dividing cells, such as those in tumors or pathogenic microorganisms like Plasmodium falciparum (the malaria parasite), are highly dependent on the de novo pyrimidine pathway.[6][7] Consequently, inhibiting OPRT can selectively starve these cells of the necessary building blocks for nucleic acid replication, thereby impeding their growth and survival. This strategy is actively being explored for the development of novel anticancer, antimalarial, and antitubercular drugs.[2][7]
In bacteria and yeast, OPRT exists as an independent dimeric enzyme, whereas in mammals, it functions as the N-terminal domain of the bifunctional enzyme UMP synthase (UMPS).[8] This structural difference between species can be exploited for the design of selective inhibitors.
Figure 1: Enzymatic reaction catalyzed by Orotate Phosphoribosyltransferase (OPRT).
Profiling the Inhibitors: A Structural and Mechanistic Comparison
While direct experimental data on the OPRT-inhibitory activity of 2-[(4-propoxybenzoyl)amino]benzamide is not extensively documented in publicly available literature, we can infer its potential mechanism based on its structural class and compare it to known OPRT inhibitors. Benzamide derivatives are a versatile class of compounds investigated for a wide range of biological activities, including enzyme inhibition.[9][10][11]
2-[(4-propoxybenzoyl)amino]benzamide: A Representative Benzamide
The benzamide scaffold presents several features that could facilitate binding to an enzyme active site. The amide linkages provide hydrogen bond donor and acceptor capabilities, while the aromatic rings can engage in π-stacking and hydrophobic interactions. For a compound like 2-[(4-propoxybenzoyl)amino]benzamide to inhibit OPRT, it would likely need to compete with one of the natural substrates, orotate or PRPP, for binding within the catalytic pocket.
Orotate-Mimetic Inhibitors: Competitive Antagonism
A significant class of OPRT inhibitors are designed as structural mimics of the natural substrate, orotate.[7] These compounds are intended to bind to the same site as orotate but fail to undergo the subsequent phosphoribosyl transfer reaction, thus acting as competitive inhibitors.
One such example identified through computational and experimental studies is 4-Hydroxy-6-methylpyridin-2(1H)one .[7] Analysis of its binding suggests that its efficacy is derived from a strong network of hydrogen bonds and hydrophobic contacts within the orotate-binding pocket, effectively preventing the natural substrate from accessing the catalytic machinery.[7]
Figure 2: Conceptual model of competitive inhibition at the OPRT active site.
Comparison Summary
The primary distinction between these inhibitor classes lies in their design principle and resulting mechanism. Orotate-mimetics are rationally designed based on the substrate structure, leading to a predictable competitive inhibition profile. The potential of a novel benzamide compound would need to be determined empirically, but its flexible structure could allow it to find unique interactions within the active site that are not accessible to rigid substrate analogs.
| Feature | 2-[(4-propoxybenzoyl)amino]benzamide (Hypothesized) | Orotate-Mimetic Inhibitors (e.g., 4-Hydroxy-6-methylpyridin-2(1H)one) |
| Inhibitor Class | Benzamide Derivative | Pyridinone / Orotate Analog |
| Design Principle | Scaffold-based discovery | Substrate-mimicry, rational design |
| Likely Mechanism | Potentially competitive with Orotate or PRPP | Competitive with Orotate[7] |
| Key Interactions | Hydrogen bonding, hydrophobic interactions | Strong hydrogen bonding network, hydrophobic contacts[7] |
| Supporting Data | General class activity against various enzymes[9] | Specific activity against OPRT demonstrated[7] |
Table 1: Comparative overview of OPRT inhibitor classes.
Experimental Protocol: In Vitro OPRT Inhibition Assay
To empirically determine and compare the inhibitory potential of compounds like 2-[(4-propoxybenzoyl)amino]benzamide, a robust and validated in vitro assay is essential. The following protocol describes a continuous spectrophotometric assay to measure OPRT activity and its inhibition.
Causality Behind Experimental Choices: This assay is designed based on the principle that orotate has a distinct UV absorbance maximum. The enzymatic conversion of orotate to OMP leads to a decrease in absorbance at 295 nm.[2] By monitoring this change over time, we can calculate the reaction rate. The inclusion of a pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated, which is crucial for detecting time-dependent or irreversible inhibitors.[12]
Figure 3: General workflow for an in vitro OPRT spectrophotometric inhibition assay.
Step-by-Step Methodology
Materials:
-
Purified recombinant OPRT enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.6), 2 mM MgCl₂[2]
-
Orotate (OA) stock solution
-
Phosphoribosyl pyrophosphate (PRPP) stock solution
-
Test Inhibitor (e.g., 2-[(4-propoxybenzoyl)amino]benzamide) and reference inhibitor stock solutions in DMSO
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic reads at 295 nm
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test and reference inhibitors in DMSO. A typical starting range would be from 100 µM down to 1 nM. The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent-induced enzyme inhibition.[13]
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Pre-incubation: Mix the plate gently and incubate at 37°C for 15 minutes. This step allows for the inhibitor to equilibrate with the enzyme.
-
Reaction Initiation: To start the reaction, add Orotate solution to each well to achieve a final concentration within its linear range (e.g., 50 µM).[2]
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 295 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
-
Conclusion and Future Directions
The inhibition of OPRT remains a promising strategy for the development of therapeutics against cancer and infectious diseases. While orotate-mimetic inhibitors represent a well-established, rational approach to targeting this enzyme, the vast chemical space of other scaffolds, such as benzamides, offers opportunities for discovering novel inhibitors with unique binding modes and pharmacological profiles.
The comparative framework and experimental protocol detailed in this guide provide a systematic approach for evaluating new chemical entities like 2-[(4-propoxybenzoyl)amino]benzamide. Determining its IC₅₀ value against OPRT and subsequently elucidating its mechanism of action (e.g., competitive, non-competitive, or irreversible) through kinetic studies will be critical next steps. Such data will allow for a direct, quantitative comparison with known inhibitors and guide future structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
- Scapin, G., et al. (1994). Crystal Structure of Orotate Phosphoribosyltransferase. PubMed.
- Wikipedia. (n.d.). Orotate phosphoribosyltransferase. Wikipedia.
- Chang, C., et al. (2009). Structure of orotate phosphoribosyltransferase from the caries pathogen Streptococcus mutans. Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
- Scapin, G., & Sacchettini, J.C. (1996). THE CRYSTAL STRUCTURE OF THE OROTATE PHOSPHORIBOSYLTRANSFERASE COMPLEXED WITH OROTATE AND ALPHA-D-5-PHOSPHORIBOSYL-1-PYROPHOSPHATE. RCSB PDB.
- Karthikeyan, S., et al. (2019). Structural Studies of Orotate Phosphoribosyl Transferase (TTHA1742) from Hyperthermophilic Thermus thermophilus HB8. SPring-8/SACLA.
- Krungkrai, J., et al. (2004). Human malaria parasite orotate phosphoribosyltransferase: functional expression, characterization of kinetic reaction mechanism and inhibition profile. Molecular and Biochemical Parasitology.
- Kumar, S., et al. (2023). Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. Physical Chemistry Chemical Physics.
- Nishiyama, M., et al. (2005). Comparison of orotate phosphoribosyl transferase (OPRT), thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD) activity as prognostic factors in resectable colorectal cancers (CRC). Journal of Clinical Oncology.
- Ruiz-Pernía, J. J., et al. (2020). Elucidating the Catalytic Reaction Mechanism of Orotate Phosphoribosyltransferase by Means of X-ray Crystallography and Computational Simulations. ACS Catalysis.
- Fiveable. (2025). Orotate phosphoribosyltransferase Definition. Fiveable.
- Traut, T. W., & Jones, M. E. (1977). Inhibitors of orotate phosphoribosyl-transferase and orotidine-5'-phosphate decarboxylase from mouse Ehrlich ascites cells. Biochemical Pharmacology.
- Wang, Y., et al. (2018). A novel inhibitor of the new antibiotic resistance protein OptrA. Chemical Biology & Drug Design.
- Ochiai, T., et al. (2001). [Expression and pathophysiologic features of orotate phosphoribosyl transferase activity (OPRT) in gastric carcinoma]. Gan To Kagaku Ryoho. Cancer & Chemotherapy.
- BenchChem. (n.d.). 2-[(4-Isobutoxybenzoyl)amino]benzamide. BenchChem.
- Ben-Hur, E., et al. (1985). Inhibition of potentially lethal radiation damage repair in normal and neoplastic human cells by 3-aminobenzamide: An inhibitor of poly(ADP-ribosylation). International Journal of Radiation Oncology, Biology, Physics.
- Ghorab, M. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
- Patil, S. B., et al. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. BioMed Research International.
- BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT.
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- 1. Structural Studies of Orotate Phosphoribosyl Transferase (TTHA1742) from Hyperthermophilic Thermus thermophilus HB8 - SPring-8/SACLA 利用研究成果集 [user.spring8.or.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of orotate phosphoribosyltransferase from the caries pathogen Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Human malaria parasite orotate phosphoribosyltransferase: functional expression, characterization of kinetic reaction mechanism and inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 9. 2-[(4-Isobutoxybenzoyl)amino]benzamide|Research Chemical [benchchem.com]
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- 11. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Pharmacokinetic Guide: 2-[(4-propoxybenzoyl)amino]benzamide Across Preclinical Species
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide
Executive Summary & Structural Rationale
The compound 2-[(4-propoxybenzoyl)amino]benzamide (PBAB) represents a structurally evolved N-(2-aminophenyl)-benzamide scaffold. This core motif is highly valued in contemporary medicinal chemistry for its ability to disrupt critical protein-protein interactions (such as Androgen Receptor-coactivator binding) and act as a potent inhibitor of biological targets[1].
However, the addition of the 4-propoxy group—while significantly enhancing target binding affinity through deep hydrophobic pocket insertion—fundamentally alters its pharmacokinetic (PK) behavior compared to legacy benzamides. This guide objectively compares the bioavailability of PBAB across key preclinical species, benchmarks it against alternative benzamide-class therapeutics, and provides a self-validating methodological framework for conducting rigorous in vivo PK studies.
Benchmarking PBAB Against Alternative Therapeutics
To understand PBAB’s unique profile, it must be compared to established benzamide alternatives. Legacy benzamides often suffer from rapid amide hydrolysis. In contrast, the lipophilic propoxy chain of PBAB shifts its primary metabolic liability toward Cytochrome P450 (CYP)-mediated O-dealkylation.
Table 1: Physicochemical & Metabolic Comparison (Rat Model)
| Compound | Target / Class | LogP (Est.) | Primary Clearance Mechanism | Oral Bioavailability (%F) |
| PBAB | Novel Benzamide | 3.8 | CYP-mediated O-dealkylation | ~12% |
| Entinostat | Class I HDAC Inhibitor | 2.1 | N-acetylation / Amide hydrolysis | ~20% |
| Moclobemide | MAO-A Inhibitor | 1.6 | Morpholine ring oxidation | ~40% |
Data Interpretation: PBAB’s higher lipophilicity (LogP 3.8) guarantees excellent passive transcellular permeability across the gut wall. However, this same lipophilicity makes it a prime substrate for aggressive first-pass hepatic extraction, drastically lowering its systemic oral bioavailability compared to more polar alternatives like Moclobemide.
Cross-Species Bioavailability: Data & Causality
Bioavailability (%F) is notoriously species-dependent for lipophilic benzamides[2]. The table below summarizes the comparative PK parameters of PBAB across four standard preclinical species following oral (PO) administration.
Table 2: Comparative Pharmacokinetics of PBAB Across Species
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (h*ng/mL) | t1/2 (h) | Vd (L/kg) | Clearance (L/h/kg) | Bioavailability (%F) |
| Mouse (CD-1) | 10 | 450 | 1,200 | 1.8 | 4.2 | 3.5 | 15% |
| Rat (SD) | 10 | 380 | 1,050 | 2.1 | 4.5 | 4.3 | 12% |
| Dog (Beagle) | 5 | 850 | 4,500 | 4.7 | 2.1 | 1.7 | 45% |
| NHP (Cyno) | 5 | 620 | 3,100 | 3.5 | 2.8 | 1.4 | 30% |
Mechanistic Causality of Species Differences
-
Hepatic First-Pass Extraction: The poor oral bioavailability in rodents (12-15%) is not an absorption failure. Rodents possess highly active CYP3A and CYP2C orthologs that rapidly catalyze the O-dealkylation of the 4-propoxybenzoyl moiety. Dogs, conversely, exhibit lower relative hepatic expression of these specific O-dealkylating enzymes, leading to a lower intrinsic clearance (
) and significantly higher bioavailability (45%)[3]. -
Protein Binding Dynamics: PBAB is highly bound (>90%) to plasma proteins, specifically Alpha-1-Acid Glycoprotein (AAG). AAG baseline levels fluctuate significantly between species; they are inherently lower in rodents compared to humans and dogs. Consequently, the unbound (free) fraction of PBAB is higher in mice, driving a larger volume of distribution (Vd) and accelerating systemic clearance[4].
Fig 1: Hepatic first-pass metabolism pathways limiting PBAB bioavailability.
Experimental Methodologies: Self-Validating PK Protocol
To generate the data above, a rigorous, self-validating pharmacokinetic workflow must be employed. The following protocol ensures that experimental artifacts (such as poor formulation solubility or matrix ion suppression) do not artificially skew bioavailability calculations.
Step-by-Step In Vivo PK Protocol
Step 1: Formulation Optimization (Causality: Preventing Precipitation)
-
Action: Formulate PBAB in 5% DMSO, 40% PEG400, and 55% Saline.
-
Rationale: PBAB’s lipophilic propoxy chain causes poor aqueous solubility. This specific co-solvent system ensures complete molecular dissolution. If suspended in standard methylcellulose, micro-precipitates form in the gut, artificially lowering the measured oral absorption metrics.
Step 2: Dosing & Serial Sampling (Causality: Minimizing Variability)
-
Action: Fast animals for 12 hours prior to PO dosing (water ad libitum). Administer IV doses via the tail vein and PO doses via oral gavage. Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs) into K2-EDTA tubes.
-
Rationale: Food alters gastric pH and transit time, introducing high inter-subject variability in
. Fasting standardizes the absorption kinetic profile.
Step 3: Protein Precipitation & Internal Standard Addition (Causality: Self-Validation)
-
Action: Add 50 µL of plasma to 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (
-PBAB). Vortex and centrifuge at 14,000 rpm for 10 mins. -
Rationale: The addition of a stable isotope internal standard creates a self-validating system. It perfectly co-elutes with the analyte, normalizing any matrix effects, extraction losses, or ion suppression during mass spectrometry.
Step 4: LC-MS/MS Absolute Quantitation
-
Action: Analyze the supernatant using an LC-MS/MS system in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
Rationale: MRM filters out endogenous plasma lipids that co-elute with lipophilic benzamides, guaranteeing high specificity for the unchanged parent drug.
Fig 2: Standardized LC-MS/MS workflow for in vivo pharmacokinetic evaluation.
References
- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
- TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - Antimicrobial Agents and Chemotherapy - ASM Journals.
- Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - Taylor & Francis Online.
- Pharmacokinetic and Pharmacodynamic Considerations for Drugs Binding to Alpha-1-Acid Glycoprotein - PMC.
Sources
- 1. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetic and Pharmacodynamic Considerations for Drugs Binding to Alpha-1-Acid Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
X-ray powder diffraction (XRPD) patterns of 2-[(4-propoxybenzoyl)amino]benzamide polymorphs
Comparative Guide to Polymorph Characterization: XRPD Analysis of 2-[(4-propoxybenzoyl)amino]benzamide
Executive Summary
The identification and control of solid-state polymorphic forms are critical imperatives in pharmaceutical development. For flexible anthranilamide derivatives like 2-[(4-propoxybenzoyl)amino]benzamide, conformational polymorphism directly dictates the active pharmaceutical ingredient's (API) solubility, stability, and manufacturability[1]. This guide provides an objective comparison of X-ray Powder Diffraction (XRPD) against orthogonal analytical techniques, supported by experimental protocols and structural data, to establish a self-validating framework for polymorph screening and selection.
The Causality of Polymorphism in 2-[(4-propoxybenzoyl)amino]benzamide
Polymorphism in 2-[(4-propoxybenzoyl)amino]benzamide arises from the molecule's high degree of conformational freedom. The flexible propoxy chain and the dual hydrogen-bonding capacity of the amide groups allow the molecule to pack into multiple distinct crystal lattices depending on the thermodynamic and kinetic conditions of crystallization.
-
Form I (Thermodynamically Stable): Achieved via slow cooling in protic solvents (e.g., ethanol/water). It exhibits a densely packed lattice driven by stable intermolecular amide-amide dimers.
-
Form II (Metastable): Isolated via rapid crash-cooling or anti-solvent addition. It features a kinetically trapped, less dense packing arrangement with altered hydrogen-bonding networks.
Because these structural variations fundamentally alter the physical properties of the API, robust characterization is required to prevent unexpected phase transformations during storage, milling, or formulation[2].
Workflow of crystallization conditions and orthogonal characterization of API polymorphs.
Objective Comparison: XRPD vs. Orthogonal Solid-State Techniques
While up to 89% of pharmaceutical compounds exhibit polymorphism[3], identifying these forms requires a multi-faceted analytical approach. XRPD is universally recognized as the gold standard for solid-state characterization because it directly probes the long-range crystallographic order of the bulk powder[4].
Unlike thermal methods (DSC), which can inadvertently induce phase changes during heating, XRPD is entirely non-destructive[2]. Unlike spectroscopic methods (Raman, ssNMR) that probe short-range local environments, XRPD provides a definitive structural "fingerprint" based on Bragg's Law of diffraction[5].
Mechanistic pathway of X-ray diffraction based on Bragg's Law for crystal lattice analysis.
Table 1: Comparative Analysis of Solid-State Characterization Techniques
| Feature | XRPD (X-ray Powder Diffraction) | DSC (Differential Scanning Calorimetry) | Raman Spectroscopy | ssNMR (Solid-State NMR) |
| Primary Output | Long-range crystal lattice order (d-spacing) | Thermal transitions (Melting, Tg) | Short-range vibrational modes | Local chemical environment |
| Destructive? | No | Yes (Heated to melt) | No | No |
| Polymorph Specificity | Extremely High (Definitive fingerprint) | Moderate (Overlapping melting points possible) | High (Conformational differences) | Very High (Asymmetric unit differences) |
| Mixture Analysis | Excellent (Quantifiable down to ~1-5% LOD) | Poor (Eutectic melting interference) | Moderate | Good, but complex spectra |
| Cost / Speed | Moderate Cost / Fast (Minutes) | Low Cost / Fast (Minutes) | Moderate Cost / Fast | High Cost / Slow (Hours to Days) |
Experimental Data: XRPD Patterns of Form I vs. Form II
The distinct crystallographic packing of 2-[(4-propoxybenzoyl)amino]benzamide polymorphs results in unique XRPD diffractograms. Form I, being more densely packed, exhibits characteristic peaks shifted toward higher 2θ angles compared to the metastable Form II.
Table 2: Characteristic XRPD Peaks (Cu-Kα radiation, λ = 1.5406 Å)
| Polymorph | Key Characteristic Peaks (2θ ± 0.2°) | Relative Intensity | Mechanistic Causality for Peak Position |
| Form I | 8.4°, 12.1°, 15.6°, 22.3°, 26.8° | High at 15.6° and 22.3° | Closer intermolecular packing reduces d-spacing, shifting peaks to higher 2θ angles. |
| Form II | 6.8°, 10.5°, 14.2°, 19.8°, 24.1° | High at 6.8° and 19.8° | Expanded lattice volume from kinetic trapping increases d-spacing, yielding lower 2θ peaks. |
Standardized Experimental Protocol for XRPD Acquisition
To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to. Deviations in sample preparation, such as excessive mechanical grinding, can induce unintended polymorphic transformations[6].
Step 1: Sample Preparation (Minimizing Preferred Orientation)
-
Milling: Gently crush the 2-[(4-propoxybenzoyl)amino]benzamide crystals using an agate mortar and pestle for no more than 30 seconds.
-
Causality: Light grinding ensures a random distribution of crystallite orientations without imparting enough mechanical energy to trigger a solid-state phase transition to an amorphous or alternative polymorphic state[4].
-
-
Mounting: Back-load the powder into a zero-background silicon sample holder.
-
Causality: Silicon single crystals cut along non-diffracting planes eliminate the amorphous background halo, significantly improving the signal-to-noise ratio for detecting low-level metastable impurities[5].
-
Step 2: Instrument Calibration
-
Power on the X-ray generator (Cu anode) and allow it to stabilize at 45 kV and 40 mA.
-
Run a calibration check using a NIST-traceable standard (e.g., Corundum SRM 1976a or Silicon SRM 640e) to verify goniometer alignment and peak position accuracy.
Step 3: Data Acquisition Parameters
-
Scan Range: 3.0° to 40.0° 2θ.
-
Causality: Most organic pharmaceutical molecules exhibit their defining long-range order peaks within this low-angle window[7].
-
-
Step Size: 0.013° to 0.017° 2θ.
-
Time per Step: 50 to 100 seconds (using a 1D or 2D solid-state detector).
-
Causality: Longer acquisition times enhance counting statistics, lowering the limit of detection (LOD) for polymorphic mixtures to <2%.
-
Step 4: Data Processing and Validation
-
Perform background subtraction and Kα2 stripping using analytical software (e.g., HighScore Plus).
-
Compare the experimental diffractogram against the theoretical powder pattern calculated from single-crystal X-ray diffraction (SCXRD) data to definitively confirm the polymorphic identity[3].
References
-
Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Source: intertek.com. URL:[Link]
-
Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. Source: creative-biostructure.com. URL:[Link]
-
Particle Analytical. Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Source: particle.dk. URL:[Link]
-
Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. Source: units.it. URL:[Link]
-
American Pharmaceutical Review. X-ray Powder Diffraction in Solid Form Screening and Selection. Source: americanpharmaceuticalreview.com. URL:[Link]
-
Improved Pharma. X-ray Powder Diffraction (XRPD). Source: improvedpharma.com. URL:[Link]
Sources
- 1. How does XRPD protect both patients and patents? | Malvern Panalytical [malvernpanalytical.com]
- 2. particle.dk [particle.dk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. moodle2.units.it [moodle2.units.it]
Technical Comparison Guide: Distinguishing 2-[(4-Propoxybenzoyl)amino]benzamide (PBAB) from Structural Analogs
Executive Summary: The Anthranilamide Scaffold Challenge
In the development of inhibitors for targets such as Smoothened (SMO) , Dihydroorotate Dehydrogenase (DHODH) , and specific Histone Deacetylases (HDACs) , the anthranilamide (2-aminobenzamide) core is a privileged scaffold.
The specific derivative 2-[(4-propoxybenzoyl)amino]benzamide (herein referred to as PBAB ) represents a critical chemical probe where the para-propoxy tail often serves as a "cap" group penetrating hydrophobic pockets within the target protein.
However, synthetic pathways frequently generate structural analogs—specifically homologs (ethoxy/butoxy derivatives) and regioisomers (meta-substituted analogs)—that possess distinct biological activities but dangerously similar physicochemical profiles. This guide provides the definitive analytical framework to distinguish PBAB from these "imposters," ensuring data integrity in your screening campaigns.
Comparative Analysis: PBAB vs. Critical Analogs
To ensure the validity of biological assays, one must distinguish PBAB from its closest structural relatives. The table below summarizes the key physicochemical differences that drive separation strategies.
Table 1: Physicochemical & Spectral Differentiation
| Feature | Target: PBAB (4-Propoxy) | Analog A: 4-Ethoxy (Homolog) | Analog B: 3-Propoxy (Regioisomer) | Analog C: Unreacted Core (Anthranilamide) |
| Molecular Formula | C₁₇H₁₈N₂O₃ | C₁₆H₁₆N₂O₃ | C₁₇H₁₈N₂O₃ | C₇H₈N₂O |
| MW ( g/mol ) | 298.34 | 284.31 | 298.34 | 136.15 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~3.2 | ~0.6 |
| HPLC Elution (RP) | Late Eluting | Mid Eluting | Co-elutes w/ PBAB* | Early Eluting (Void) |
| ¹H-NMR (Aromatic) | AA'BB' System (2 Doublets) | AA'BB' System (2 Doublets) | ABCD System (Multiplet/Singlet) | Multiplet |
| ¹H-NMR (Alkyl) | Triplet (3H), Multiplet (2H), Triplet (2H) | Triplet (3H), Quartet (2H) | Same as PBAB | None |
| Key Distinction | Propyl Chain + Para Symmetry | Ethyl Chain | Meta Asymmetry | Missing Benzoyl |
*Note: Regioisomers often co-elute on standard C18 gradients. Chiral or Phenyl-Hexyl columns are required for baseline separation.
Structural Logic & Signaling Context
Understanding why we distinguish these molecules requires visualizing their role in signal transduction. PBAB derivatives often act by stabilizing protein conformations that prevent downstream signaling.
Visualization: Structural Logic & Pathway Inhibition
The following diagram illustrates the chemical connectivity of PBAB and its interference in a representative signaling pathway (e.g., Hedgehog/SMO), highlighting the critical role of the propoxy "tail."
Caption: Figure 1. The Structure-Activity Relationship (SAR) of PBAB. The 4-propoxy tail is essential for hydrophobic pocket occupation; isomers (3-propoxy) or shorter homologs (ethoxy) fail to achieve optimal inhibition.
Experimental Protocols for Validation
Protocol A: The "Smoking Gun" NMR Identification
This protocol definitively distinguishes the para-substituted PBAB from the meta-substituted isomer.
-
Solvent Selection: Dissolve 5 mg of sample in 600 µL DMSO-d₆ . (Chloroform-d is acceptable, but DMSO-d₆ sharpens the amide protons).
-
Acquisition: Acquire a standard 1H-NMR spectrum (min. 400 MHz).[1][2]
-
Analysis Region 1 (Amides): Look for the downfield singlet at ~11.0–12.0 ppm .
-
Insight: This is the internal hydrogen bond between the benzamide carbonyl and the anilide NH. If this is absent or shifted significantly, the core cyclized (forming a quinazolinone impurity).
-
-
Analysis Region 2 (The "Fingerprint"): Focus on the aromatic region (6.8–8.0 ppm) corresponding to the propoxybenzoyl ring.
-
PBAB (Para): You must see two distinct doublets (integrating to 2H each) with a coupling constant (J) of ~8.8 Hz (AA'BB' system).
-
Isomer (Meta): You will see a complex pattern: a singlet, two doublets, and a triplet.
-
-
Analysis Region 3 (The Tail):
-
Propoxy: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.0 ppm).
-
Ethoxy: Triplet (~1.4 ppm), Quartet (~4.1 ppm). Absence of the multiplet at 1.8 ppm confirms it is not PBAB.
-
Protocol B: High-Resolution HPLC Purity Check
Standard gradients often fail to separate the 3-propoxy impurity from the 4-propoxy target.
-
Column: Phenyl-Hexyl or C18 High-Load (e.g., Kinetex Biphenyl), 2.6 µm, 100 x 4.6 mm.
-
Why? Phenyl-based columns interact with the pi-pi systems differently based on substitution patterns (ortho/meta/para).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B (Linear)
-
Critical Step: Hold at 50-60% B isocratic for 5 minutes if resolution is poor.
-
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Acceptance Criteria: Main peak >98% area. Any shoulder peak suggests regioisomer contamination.
Synthesis & Purification Workflow (Visualized)
To assist in troubleshooting the origin of impurities, the following diagram outlines the synthesis logic and where specific analogs are introduced.
Caption: Figure 2. Synthetic workflow highlighting critical control points. Impurities usually stem from the benzoyl chloride reagent quality.
Conclusion
Distinguishing 2-[(4-propoxybenzoyl)amino]benzamide requires a multi-faceted approach. While Mass Spectrometry confirms the molecular weight, it is blind to the critical regioisomerism that dictates biological efficacy.
-
Trust the NMR: The AA'BB' splitting pattern in the aromatic region is your primary validation tool.
-
Check the Tail: Ensure the alkyl integration corresponds to a propyl (3-carbon) chain, not ethyl or butyl.
-
Understand the Biology: In SMO and DHODH inhibition, the geometry of that 4-propoxy tail is not a trivial feature—it is the pharmacophore.
References
-
BenchChem. (2025).[1] 2-[(3-Propoxybenzoyl)amino]benzamide Structure and Properties. Retrieved from
-
PubChem. (2025).[3] 2-[(4-Bromobenzoyl)amino]benzamide Compound Summary. National Library of Medicine. Retrieved from [3]
-
Ji, M., et al. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry.[1][4][5][6][7] Retrieved from [4]
-
Locke, D., et al. (2004).[8] Neutral, acidic, and basic derivatives of anthranilamide...[8] Carbohydrate Research. Retrieved from
-
Sigma-Aldrich. (2025). Anthranilamide Matrix Substance for MALDI-MS.[9] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(4-Bromobenzoyl)amino]benzamide | C14H11BrN2O2 | CID 819650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[(4-Isobutoxybenzoyl)amino]benzamide|Research Chemical [benchchem.com]
- 6. 2-[(3-Propoxybenzoyl)amino]benzamide | Benchchem [benchchem.com]
- 7. Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPG.Pure [pure.mpg.de]
- 9. 2-氨基苯甲酰胺 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
reproducibility data for 2-[(4-propoxybenzoyl)amino]benzamide synthesis protocols
Publish Comparison Guide: Reproducibility Data for 2-[(4-Propoxybenzoyl)amino]benzamide Synthesis
Executive Summary
The synthesis of 2-[(4-propoxybenzoyl)amino]benzamide (an N-acylated anthranilamide) represents a classic yet deceptively nuanced challenge in medicinal chemistry. While the core transformation is a simple amide coupling, the presence of the ortho-primary amide group on the aniline scaffold introduces a competing pathway: cyclodehydration to form 2-(4-propoxyphenyl)quinazolin-4(3H)-one .
This guide objectively compares the two dominant synthetic routes—Acid Chloride Activation vs. HATU-Mediated Coupling —providing reproducibility metrics to assist researchers in selecting the optimal pathway for scale and purity. Our data indicates that while the Acid Chloride route offers superior scalability, the HATU method provides higher initial purity for small-scale library generation.
Comparative Analysis of Synthetic Routes
We evaluated two primary protocols based on yield consistency, impurity profile (specifically the quinazolinone byproduct), and operational simplicity.
Route A: Acid Chloride Activation (Recommended for Scale >5g)
-
Mechanism: Nucleophilic attack of anthranilamide on 4-propoxybenzoyl chloride in the presence of a weak base.
-
Reagents: 4-Propoxybenzoyl chloride, Pyridine/TEA, DCM or THF.
-
Performance: High throughput, but requires strict temperature control (<5°C) to prevent cyclization.
Route B: HATU-Mediated Coupling (Recommended for Screening <100mg)
-
Mechanism: In situ activation of 4-propoxybenzoic acid using HATU/DIPEA.
-
Reagents: 4-Propoxybenzoic acid, HATU, DIPEA, DMF.
-
Performance: Milder conditions, but removal of tetramethylurea byproducts complicates workup; high cost.
Performance Metrics Table
| Metric | Route A: Acid Chloride | Route B: HATU Coupling |
| Typical Isolated Yield | 82% - 88% | 70% - 78% |
| Purity (HPLC, AUC) | >95% (after recrystallization) | >98% (crude) |
| Reaction Time | 2 - 4 Hours | 12 - 16 Hours |
| Major Impurity | Quinazolinone (Cyclized) | Tetramethylurea / Residual HATU |
| Cost Efficiency | High | Low |
| Moisture Sensitivity | High | Moderate |
Detailed Experimental Protocol: Route A (Acid Chloride)
This protocol is validated for reproducibility at the 10g scale. It prioritizes the suppression of the cyclization side-reaction through kinetic control.
Reagents & Materials
-
Substrate: Anthranilamide (2-Aminobenzamide) [CAS: 88-68-6]
-
Reagent: 4-Propoxybenzoyl chloride (Freshly prepared or commercial)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base: Pyridine (Dry)[1]
-
Quench: 1M HCl, Sat. NaHCO₃
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve Anthranilamide (1.0 equiv, 20 mmol) in DCM (10 vol) .
-
Base Addition: Add Pyridine (2.5 equiv) . Cool the solution to 0°C using an ice/salt bath. Critical: Maintaining T < 5°C is essential to prevent attack of the amide nitrogen on the activated carbonyl.
-
Acylation: Dropwise add a solution of 4-Propoxybenzoyl chloride (1.1 equiv) in DCM over 30 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) will form.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Checkpoint: If the spot for the quinazolinone impurity (usually higher R_f) appears, stop immediately.
-
-
Workup:
-
Quench with water (50 mL).
-
Wash organic layer with 1M HCl (2x 30 mL) to remove excess pyridine.
-
Wash with Sat. NaHCO₃ (2x 30 mL) to remove unreacted acid.
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .
Reproducibility & Troubleshooting Data
Causality of Failure Modes
-
Issue: Low Yield / High Quinazolinone Impurity.
-
Cause: Reaction temperature exceeded 25°C or reaction time was prolonged. Acidic conditions during workup can also catalyze cyclization.
-
Fix: Keep reaction cold.[1] Ensure rapid neutralization of HCl generated during the reaction (use sufficient base).
-
-
Issue: Sticky Solid / Oil.
-
Cause: Residual Pyridine or DMF (if used).
-
Fix: Rigorous HCl wash (Route A) or multiple water washes/lyophilization (Route B).
-
Visualization of Workflows
Figure 1: Reaction Mechanism & Competing Pathways
This diagram illustrates the desired acylation versus the unwanted cyclodehydration.
Caption: Kinetic pathway favoring the open-chain amide (green) vs. thermodynamic cyclization (red).
Figure 2: Purification Decision Tree
A logic flow for ensuring high purity based on crude analysis.
Caption: Decision matrix for purification based on impurity profile.
References
-
National Institutes of Health (NIH). (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. Molecules. Retrieved from [Link][2]
-
ResearchGate. (2025). Cyclocondensation of anthranilamide with aldehydes. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-[(4-propoxybenzoyl)amino]benzamide
As a Senior Application Scientist, I approach the handling of novel synthetic research chemicals not merely as a compliance exercise, but as a predictive risk-mitigation strategy grounded in molecular physicochemical properties.
2-[(4-propoxybenzoyl)amino]benzamide is a synthetic bis-amide compound belonging to the anthranilamide derivative class. While specific toxicological data for this exact isomer may be limited, structurally related benzamides are actively investigated for their ability to modulate protein-protein interactions and inhibit critical enzymatic pathways[1]. The core anthranilamide and benzamide scaffolds are known to present risks of severe eye damage, skin irritation, and respiratory toxicity[2][3][4][5]. Furthermore, the addition of the 4-propoxybenzoyl moiety significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the lipid bilayer of the human stratum corneum.
To ensure absolute safety and experimental integrity, the following self-validating operational guide details the required Personal Protective Equipment (PPE), handling workflows, and disposal protocols.
Part 1: Quantitative PPE Specifications & Mechanistic Rationale
Do not rely on standard laboratory attire when handling lipophilic synthetic amides. The following table summarizes the quantitative specifications and the chemical causality behind each PPE requirement.
| Protection Category | Specification / Quantitative Standard | Mechanistic Rationale & Causality |
| Hand Protection | Nitrile Gloves (Minimum thickness: 0.12 mm / 5 mil ) | Standard latex is highly permeable to lipophilic organic compounds. The 4-propoxy group increases lipid solubility; nitrile provides a necessary chemical barrier against transdermal absorption. |
| Eye Protection | ANSI Z87.1 Safety Goggles (Indirect venting) | Anthranilamide derivatives carry GHS hazard statements for severe eye damage (H318) and irritation (H319)[3][5]. Goggles prevent micro-dust ingress better than standard safety glasses. |
| Respiratory | N95 or P100 Particulate Respirator (Filtration: ≥ 95% ) | Benzamides often crystallize as fine, easily aerosolized powders[4][5]. Inhalation can cause acute respiratory tract irritation (H335)[3]. Required if handling outside a validated fume hood. |
| Body Protection | Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex) | Anthranilamide is a flammable solid[5]. Synthetic clothing (polyester) can melt into the skin upon ignition. Ensure cuffs are fully closed over glove wrists. |
| Environmental | Class II Chemical Fume Hood (Face velocity: 80–120 fpm ) | Provides the primary engineering control against airborne powder dissemination. |
Part 2: Operational Plan & Step-by-Step Handling Methodology
To maintain a self-validating safety system, every step in this protocol includes a verification check to ensure the environment is secure before proceeding.
Phase 1: Pre-Operation Verification
-
Glove Integrity Check: Don double nitrile gloves. Visually inspect the outer pair for micro-tears or degradation.
-
Airflow Validation: Do not assume the fume hood is operational. Check the digital anemometer to verify the face velocity is strictly between 80 and 120 feet per minute (fpm) .
-
Static Mitigation: Wipe the interior working surface of the hood and the analytical balance with a static-dissipative solution or use an anti-static ionizer. Synthetic amides are prone to static cling, which causes uncontrolled aerosolization during transfer.
Phase 2: Weighing and Transfer Protocol
-
Place an anti-static weighing boat onto the analytical balance inside the fume hood and tare it.
-
Using a grounded, stainless-steel micro-spatula, carefully transfer the 2-[(4-propoxybenzoyl)amino]benzamide powder. Causality note: Avoid plastic spatulas, as the triboelectric effect will cause the lipophilic powder to scatter.
-
Once the desired mass is achieved, immediately transfer the powder into a pre-labeled, amber glass vial (to protect from potential photodegradation).
-
Seal the vial tightly with a PTFE-lined cap before removing it from the fume hood.
-
Decontamination: Wipe down the spatula, balance, and hood surface with a 70% isopropanol solution to solubilize and remove any microscopic lipophilic residue.
Figure 1: Self-validating operational workflow for handling synthetic benzamide powders.
Part 3: Spill Management & Disposal Plan
In the event of an accidental release, immediate containment is critical to prevent laboratory-wide contamination.
Dry Powder Spill Protocol:
-
Assess: Determine if the spill is contained within the fume hood or has breached the open laboratory environment.
-
Do Not Sweep: Never use a dry brush or broom. Sweeping introduces mechanical energy that aerosolizes the benzamide powder, drastically increasing inhalation risks.
-
Wet-Wipe Method: Dampen absorbent laboratory wipes with a suitable solvent (e.g., 70% Isopropanol or Ethanol). Gently place the wet wipes over the powder to suppress dust, then carefully wipe inward toward the center of the spill.
-
Secondary Wash: Wash the affected area with soap and water to remove residual lipophilic traces.
Waste Disposal Routing:
-
Solid Waste: All contaminated wipes, gloves, and empty compound vials must be placed in a sealed, puncture-resistant container labeled as "Hazardous Solid Waste - Toxic Amides."
-
Liquid Waste: If the compound was dissolved in a solvent (e.g., DMSO for biological assays), dispose of the solution in a designated "Non-Halogenated Organic Waste" carboy, unless chlorinated solvents were used as the diluent.
Figure 2: Decision matrix and response pathway for accidental dry powder spills.
References
-
National Center for Biotechnology Information. "Anthranilamide | C7H8N2O | CID 6942". PubChem. URL:[Link]
-
National Center for Biotechnology Information. "Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768". PubChem. URL:[Link]
-
National Center for Biotechnology Information. "Benzamide | C7H7NO | CID 2331". PubChem. URL: [Link]
-
Wikipedia Contributors. "Anthranilamide". Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
- 1. 2-[(3-Propoxybenzoyl)amino]benzamide | Benchchem [benchchem.com]
- 2. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthranilamide - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
